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Foundational

Comprehensive NMR Characterization of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid: A Technical Guide for Structural Elucidation

Executive Summary As a critical building block in the synthesis of advanced nematic liquid crystals and targeted active pharmaceutical ingredients (APIs), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in the synthesis of advanced nematic liquid crystals and targeted active pharmaceutical ingredients (APIs), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid presents a unique challenge for structural elucidation. The molecule combines an electron-deficient fluorophenylboronic acid core with a stereochemically rigid aliphatic tail.

This technical whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound. By moving beyond simple peak-picking, we will explore the underlying quantum mechanical and conformational causality that dictates the 1 H and 13 C NMR chemical shifts, ensuring absolute confidence in regiochemical and stereochemical assignments.

Structural Deconstruction & Causality

To accurately assign the NMR spectra of this compound, a Senior Application Scientist must first deconstruct the molecule into its three interacting domains. Understanding the causality behind the chemical shifts is the foundation of a1.

The Fluorophenylboronic Acid Core

The aromatic ring is heavily perturbed by two distinct electronic effects:

  • The Boronic Acid Group (-B(OH) 2​ ): Boron possesses an empty p-orbital, making it a strong Lewis acid. This group exerts a mild electron-withdrawing inductive effect (-I), which deshields the ortho protons (H-6). Furthermore, the quadrupolar nature of the 11 B nucleus (spin 3/2) induces rapid relaxation, causing the C1 carbon signal to broaden significantly in the 13 C spectrum.

  • The Fluorine Atom (-F): Fluorine at the C2 position exerts a powerful inductive withdrawing effect (-I) but a weak resonance donating effect (+R). More importantly, the 19 F nucleus (spin 1/2, 100% natural abundance) creates a complex web of scalar couplings ( JCF​ ) across the entire aromatic ring, serving as an internal map for carbon assignment.

The trans-Cyclohexyl Stereocenter

The trans-1,4-disubstituted cyclohexane ring is conformationally locked. To minimize 1,3-diaxial steric strain, both the bulky fluorophenyl group and the pentyl chain are forced into equatorial positions. Consequently, the methine protons (H-1' and H-4') are locked in axial positions. This geometric causality results in massive axial-axial scalar couplings ( 3Jaa​≈11−12 Hz) in the 1 H NMR spectrum, which is the definitive proof of the trans-isomer.

Electronic_Effects F_Atom Fluorine (C2) Strong Inductive Withdrawing (-I) Weak Resonance Donating (+R) C_Ring Phenyl Ring Core Complex Shielding/Deshielding Map F_Atom->C_Ring Deshields C2 (164 ppm) Shields C3 (114 ppm) B_Group Boronic Acid (C1) Inductive Withdrawing (-I) Empty p-orbital B_Group->C_Ring Broadens C1 (~117 ppm) Alkyl_Group Alkyl/Cyclohexyl (C4) Inductive Donating (+I) Alkyl_Group->C_Ring Deshields C4 (~153 ppm)

Fig 1. Electronic effects dictating 13C chemical shifts on the phenyl ring.

Experimental Protocol: A Self-Validating Workflow

A robust protocol must anticipate and mitigate solvent-induced artifacts. Boronic acids are notorious for undergoing spontaneous dehydration in non-polar solvents (like CDCl 3​ ) to form cyclic boroxines (trimers), which ruin spectral resolution.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This hydrogen-bonding network prevents boroxine formation and stabilizes the monomeric -B(OH) 2​ group, yielding a sharp, diagnostic singlet. Use Tetramethylsilane (TMS) as the internal standard (0.00 ppm).

  • 1D 1 H NMR Acquisition: Acquire data at 400 MHz or 500 MHz. Use a minimum of 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the aliphatic tail.

  • 1D 13 C NMR Acquisition: Acquire data at 100 MHz or 125 MHz. Due to the lack of NOE enhancement and the quadrupolar broadening at C1, utilize a minimum of 1024 scans. Critical: Apply 1 H broad-band decoupling (e.g., WALTZ-16), but do not apply 19 F decoupling. The JCF​ coupling constants are mandatory for regiochemical validation.

  • 2D NMR Cross-Validation: Acquire 1 H- 13 C HSQC to map direct C-H attachments and 1 H- 13 C HMBC to trace long-range couplings, confirming the exact attachment point of the cyclohexyl ring to the fluorophenyl core.

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D NMR (1H, 13C, 19F) Prep->Acq1D Proceed to Acq Acq2D 2D NMR (HSQC, HMBC) Acq1D->Acq2D Structural Ambiguity Analysis Multiplet & J-Coupling Analysis Acq1D->Analysis Direct Analysis Acq2D->Analysis Correlation Data Validation Self-Validating Assignment Analysis->Validation Confirm C-F & trans-geometry Validation->Acq2D Discrepancy Found

Fig 2. Self-validating NMR workflow for fluorinated boronic acids.

Quantitative Data Presentation & Assignment

The following tables summarize the predicted chemical shifts based on empirical data from structurally analogous 2 and 3.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale
-B(OH) 2​ 8.10Broad singlet-2HStabilized monomeric boronic acid; exchanges with D 2​ O.
H-6 7.65dd 3JHH​=7.8 , 4JHF​=6.5 1HDeshielded by adjacent boron; coupled to H-5 and F.
H-5 7.05dd 3JHH​=7.8 , 4JHH​=1.5 1HStandard aromatic ortho and meta coupling.
H-3 7.00d 3JHF​=11.5 1HStrong ortho coupling to 19 F dictates the large doublet.
H-1' 2.50tt 3Jaa​=12.0 , 3Jae​=3.0 1HAxial methine proton; large axial-axial couplings prove trans-geometry.
CH 2​ (eq) 1.80 - 1.90m-4HEquatorial protons of the cyclohexyl ring.
CH 2​ (ax) 1.40 - 1.50m-4HAxial protons of the cyclohexyl ring.
H-4' 1.25m-1HAxial methine proton attached to the pentyl chain.
CH 2​ (Chain) 1.20 - 1.35m-8HOverlapping aliphatic methylenes of the pentyl chain.
CH 3​ 0.88t 3JHH​=7.0 3HTerminal methyl group of the pentyl chain.
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)

The 13 C spectrum is the ultimate self-validating tool due to the distinct C-F scalar couplings. The magnitude of JCF​ inversely correlates with the number of bonds separating the carbon from the fluorine atom.

PositionShift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment Rationale & Causality
C2 (C-F) 164.5d 1JCF​≈245 Direct attachment to highly electronegative F atom.
C4 (C-Alkyl) 153.8d 3JCF​≈8 Deshielded by alkyl substitution; small meta C-F coupling.
C6 (C-H) 135.6d 3JCF​≈9 Aromatic C-H; meta to F.
C5 (C-H) 123.5d 4JCF​≈3 Aromatic C-H; para to F (smallest coupling).
C1 (C-B) 117.0d (broad) 2JCF​≈15 Broadened by 11 B quadrupolar relaxation; ortho to F.
C3 (C-H) 114.2d 2JCF​≈22 Shielded by +R effect of F; strong ortho C-F coupling.
C1' (Cy) 43.5s-Methine carbon attached to the phenyl ring.
C4' (Cy) 36.5s-Methine carbon attached to the pentyl chain.
C1'' (Chain) 36.8s-First methylene of the pentyl chain.
C2'/C6' (Cy) 33.8s-Cyclohexyl methylenes adjacent to C1'.
C3'/C5' (Cy) 33.2s-Cyclohexyl methylenes adjacent to C4'.
C3'' (Chain) 31.8s-Third methylene of the pentyl chain.
C2'' (Chain) 26.2s-Second methylene of the pentyl chain.
C4'' (Chain) 22.3s-Penultimate methylene of the pentyl chain.
C5'' (Chain) 14.1s-Terminal methyl carbon.

Conclusion

The structural elucidation of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid requires a deep understanding of multi-nuclear interactions. By leveraging the hydrogen-bonding capacity of DMSO- d6​ to stabilize the boronic acid, utilizing the massive 3Jaa​ proton couplings to confirm the trans-diequatorial geometry, and mapping the aromatic ring via 13 C- 19 F scalar couplings, researchers can establish a completely self-validating analytical profile.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.Molecules / PMC (nih.gov).
  • Attachment Chemistry of 4-Fluorophenylboronic Acid on TiO2 and Al2O3 Nanoparticles.ACS Publications.
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.Polymers / PMC (nih.gov).

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid: A Keystone for Rational Drug Design

An In-Depth Technical Guide for Drug Development Professionals and Researchers As a Senior Application Scientist, this guide provides an in-depth examination of the crystallographic analysis of 2-Fluoro-4-(trans-4-pentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

As a Senior Application Scientist, this guide provides an in-depth examination of the crystallographic analysis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. While no public crystal structure for this specific molecule has been deposited in the Cambridge Structural Database (CSD) as of this writing[1][2][3][4][5], this document outlines the definitive experimental workflow and interprets the anticipated structural insights based on foundational principles and data from closely related analogues. The methodologies described herein represent the gold standard for characterizing novel boronic acid derivatives, which are of paramount importance in modern medicinal chemistry.

Boronic acids have emerged as a privileged structural motif in drug discovery, notable for their unique ability to form reversible covalent bonds with diols present in biological targets like sugars and enzyme active site residues.[6][7] This reactivity profile has led to the development of FDA-approved drugs such as the proteasome inhibitor bortezomib for multiple myeloma.[8][9] The title compound, featuring a lipophilic pentylcyclohexyl group and an electron-withdrawing fluorine atom, is a prototypical example of a molecule designed for enhanced potency, selectivity, and favorable pharmacokinetic properties.[10] The fluorine substituent is particularly crucial as it can lower the pKa of the boronic acid, making it more active at physiological pH, and can participate in specific hydrogen bonding or electrostatic interactions with protein targets.[11][12]

Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is non-negotiable.[13][14][15] It provides incontrovertible data on molecular conformation, intermolecular interactions, and packing, which are critical for understanding structure-activity relationships (SAR) and for guiding further lead optimization.[16]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and quality of the final data.

Part 1: Synthesis and Crystallization

The synthesis of phenylboronic acids is well-established. A reliable route for the title compound would likely involve a lithium-halogen exchange reaction starting from a brominated precursor, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[11][12]

Exemplary Synthesis Protocol:

  • Starting Material: 1-Bromo-2-fluoro-4-(trans-4-pentylcyclohexyl)benzene.

  • Lithiation: Dissolve the starting material in anhydrous THF under an inert nitrogen atmosphere and cool to -78 °C. Add n-butyllithium dropwise and stir for 1 hour to effect the lithium-halogen exchange.

  • Borylation: Add trimethyl borate to the solution and allow the reaction to slowly warm to room temperature overnight. The causality here is to trap the highly reactive aryllithium species with the electrophilic boron center.

  • Hydrolysis: Quench the reaction with aqueous HCl and stir vigorously. The acidic workup hydrolyzes the borate ester to the desired boronic acid.

  • Purification: Extract the product into an organic solvent, dry, and purify by column chromatography or recrystallization to yield the final white powder product.[17][18]

Crystallization - The Critical Step: Obtaining diffraction-quality single crystals is often the most challenging part. The goal is to encourage slow, ordered growth from a supersaturated solution.

  • Solvent Selection: A solvent screen is imperative. For phenylboronic acids, solvents like water, methanol, acetone, or mixtures such as ethanol/water are effective.[19] The choice of solvent can influence the resulting crystal packing and even the conformation of the molecule.

  • Proven Technique (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent (e.g., methanol) to near-saturation in a clean vial.

    • Loosely cap the vial to allow for slow solvent evaporation over several days at a constant temperature.

    • Monitor for the formation of small, well-defined crystals with sharp edges.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[13][15]

Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[13]

  • Instrumentation: Data is collected on a modern four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[20]

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations, which sharpens the diffraction spots. The goniometer rotates the crystal through a series of angles while the detector collects a large number of diffraction images.[13][20]

The entire experimental workflow, from synthesis to final data analysis, can be visualized as a logical progression.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Structure Solution & Refinement s1 Precursor Molecule (e.g., Bromo-Aryl) s2 Lithiation & Borylation s1->s2 s3 Hydrolysis & Purification s2->s3 s4 Single Crystal Growth (Slow Evaporation) s3->s4 x1 Crystal Mounting s4->x1 Select Quality Crystal x2 Data Collection (Diffractometer) x1->x2 x3 Data Processing (Integration & Scaling) x2->x3 a1 Structure Solution (Direct Methods) x3->a1 Processed Data a2 Structure Refinement (Least-Squares) a1->a2 a3 Validation & Analysis a2->a3 table_node Final Structural Data (Tables & Diagrams) a3->table_node report_node Technical Guide (This Document) a3->report_node

Caption: Experimental workflow from synthesis to structural analysis.

Anticipated Crystal Structure and Discussion

Based on the known structures of phenylboronic acid[19], its fluorinated derivatives[21][22], and other complex boronic acids[23], we can confidently predict the key structural features of the title compound.

Molecular Conformation

The molecule consists of three key fragments: the 2-fluorophenylboronic acid head, the trans-cyclohexyl linker, and the pentyl tail.

  • Boronic Acid Group: The B(OH)₂ group is expected to be nearly coplanar with the phenyl ring to maximize electronic conjugation, though slight out-of-plane deviations are common.[19] The C-B bond length should be in the range of 1.56-1.57 Å.

  • Cyclohexyl Ring: The trans configuration of the cyclohexyl ring will be confirmed, with the phenyl and pentyl groups occupying equatorial positions to minimize steric hindrance. This chair conformation is the most stable arrangement.

  • Pentyl Tail: The pentyl chain will likely adopt an extended, all-trans (anti-periplanar) conformation to maximize van der Waals interactions in the crystal lattice.

Supramolecular Assembly: The Hydrogen-Bonding Network

A defining feature of boronic acid crystal structures is their extensive hydrogen-bonding network. Phenylboronic acid itself forms a characteristic dimeric "synthon" where two molecules are linked by a pair of O-H···O hydrogen bonds.[19][24] This robust dimer then connects to other dimers to form layers.

For the title compound, a similar dimeric motif is expected. The fluorine atom at the ortho position can also act as a weak hydrogen bond acceptor, potentially forming C-H···F interactions that further stabilize the crystal packing. These non-covalent interactions dictate the material's physical properties and are crucial for understanding how the molecule will present itself to a biological target.

Data Presentation

The final refined structure would yield precise quantitative data, which should be presented clearly for analysis.

Table 1: Predicted Crystallographic and Key Structural Parameters.

Parameter Expected Value/Range Significance
Crystal System Monoclinic or Orthorhombic Describes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1, Pbca Defines the specific symmetry operations within the unit cell.
a, b, c (Å); β (°) To be determined Dimensions and angle of the unit cell.
Volume (ų) To be determined Volume of the unit cell.
Z 2, 4, or 8 Number of molecules in the unit cell.
C-B Bond Length (Å) 1.56 - 1.57 Confirms the boron-carbon bond.[19]
B-O Bond Lengths (Å) 1.36 - 1.38 Typical for trigonal planar boronic acids.[19]
O-H···O H-Bond (Å) 2.7 - 2.8 Key intermolecular distance defining the dimer.

| Phenyl-B(OH)₂ Dihedral (°) | < 15° | Measures the planarity between the ring and boronic acid group. |

Conclusion and Broader Impact

The structural characterization of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, following the rigorous methodology outlined here, is fundamental to its development as a potential therapeutic agent. The precise knowledge of its three-dimensional structure provides the basis for computational modeling, understanding its interaction with target proteins[16][25], and designing next-generation analogues with improved efficacy and safety profiles. This guide serves as a comprehensive framework for researchers, demonstrating the critical link between fundamental crystallographic analysis and the advancement of rational drug design.

References

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Single-Crystal X-ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]

  • Single Crystal X-ray Diffraction. Pulstec USA. Available at: [Link]

  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. Available at: [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. Available at: [Link]

  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. Available at: [Link]

  • 2-Fluorophenylboronic acid. PubChem. Available at: [Link]

  • Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • X-ray structure of the phenylboronic acid and protonated 4-pyridylboronic acid dimer. ResearchGate. Available at: [Link]

  • 3-Fluorophenylboronic acid. PubChem. Available at: [Link]

  • CCDC 2208960: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. Available at: [Link]

  • CCDC 240757: Experimental Crystal Structure Determination. The University of Manchester. Available at: [Link]

  • Janus All-Cis 2,3,4,5,6-Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Chemistry – A European Journal. Available at: [Link]

  • 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. BuyChemJapan. Available at: [Link]

  • CCDC 2368211: Experimental Crystal Structure Determination. University of Otago. Available at: [Link]

  • Search Results - Access Structures. CCDC. Available at: [Link]

  • CCDC 2096072: Experimental Crystal Structure Determination. CCDC. Available at: [Link]

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Foundational

Engineering Boron: Electronic Properties and Mechanisms of Action for Fluorinated Phenylboronic Acids in Therapeutics and Diagnostics

Executive Summary Fluorinated phenylboronic acids (FPBAs) represent a privileged class of compounds in modern medicinal chemistry and analytical science. By merging the reversible covalent reactivity of the boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated phenylboronic acids (FPBAs) represent a privileged class of compounds in modern medicinal chemistry and analytical science. By merging the reversible covalent reactivity of the boronic acid moiety with the profound electronic modulation afforded by fluorine substitution, researchers can precisely tune the thermodynamics of diol binding. As a Senior Application Scientist, I have observed that the successful deployment of these molecules—whether as antifungal pharmacophores or highly sensitive 19 F NMR probes—relies entirely on a rigorous understanding of their Lewis acidity and structural equilibria.

The Electronic Paradigm: Tuning Lewis Acidity

Unlike typical Brønsted acids, boronic acids function primarily as Lewis acids due to the vacant p -orbital on the boron atom[1]. The acidity of these compounds is quantified by their pKa​ , which corresponds to the equilibrium of hydroxide ion coordination (forming a tetrahedral boronate anion) rather than proton dissociation.

The introduction of fluorine atoms onto the phenyl ring profoundly impacts this equilibrium. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which depletes electron density from the aromatic system and subsequently the boron center, thereby enhancing its Lewis acidity (lowering the pKa​ )[1]. However, this is partially offset by fluorine's mesomeric effect (+M) when positioned para to the boronic group. Consequently, the position of the fluorine substituent dictates the magnitude of the pKa​ shift:

  • Meta-substitution: Maximizes the inductive effect without mesomeric compensation, leading to a significant increase in acidity[1].

  • Para-substitution: Results in a minimal pKa​ drop due to the opposing -I and +M effects[1].

  • Ortho-substitution: Introduces complex spatial dynamics, including the formation of an intramolecular B–O–H···F hydrogen bond, which stabilizes the planar geometry but also enhances acidity[1].

Table 1: Quantitative Electronic Properties of Selected Phenylboronic Acids

CompoundSubstituent Position pKa​ ValuePrimary Electronic Effect
Phenylboronic AcidNone8.86Baseline Reference[1]
4-Fluorophenylboronic AcidPara8.77Balanced -I and +M effects[1]
Benzoxaborole (Unsubstituted)Cyclic Hemiester7.39Ring strain enhances acidity[1]
Fluoro-substituted BenzoxaborolesVarious6.36 – 6.97Synergistic ring strain and -I effect[1]
2,3,4,6-Tetrafluorophenylboronic AcidMultiple6.17Massive additive inductive withdrawal[1]
5-Trifluoromethyl-2-formyl-PBAMeta ( CF3​ ), Ortho (CHO)5.67Strong -I ( CF3​ ) + formyl activation[2]
Mechanism of Action: The Diol-Binding Equilibrium

The cornerstone of FPBA utility is their ability to form reversible cyclic esters with 1,2- or 1,3-diols (such as sugars, catechols, and ribonucleotides). The causality of this binding is inextricably linked to the hybridization state of the boron atom.

In its neutral, trigonal planar ( sp2 ) state, the boronic acid experiences significant steric strain upon esterification. However, when the pH of the environment exceeds the pKa​ of the boronic acid, it adopts a tetrahedral ( sp3 ) boronate anion geometry. This sp3 configuration relieves angle strain, making diol binding thermodynamically highly favorable[3]. By fluorinating the phenyl ring to lower the pKa​ below physiological pH (7.4), scientists ensure that the boronic acid exists predominantly in the active, tetrahedral state in vivo, maximizing target affinity.

Mechanism A Trigonal Planar FPBA (sp2, Neutral) B Hydroxide Coordination (pH > pKa) A->B Inductive pull of F facilitates OH- attack C Tetrahedral Boronate (sp3, Anionic) B->C Geometry shift relieves steric strain D Cis-Diol Binding (e.g., Ribose/AMP) C->D Reversible esterification E Stable Spiroboronate Complex (Therapeutic/Sensor Active) D->E High affinity at physiological pH

Fig 1: Logical pathway of pH-dependent diol binding by fluorinated phenylboronic acids.

Therapeutic and Analytical Applications

Antifungal Drug Development: The mechanism of action for benzoxaborole drugs, such as Tavaborole (Kerydin), perfectly illustrates this electronic paradigm. Tavaborole contains a fluorine atom that tunes its acidity for optimal physiological binding. It exerts its antifungal effect by infiltrating the editing site of the fungal leucyl-tRNA synthetase (LeuRS). Once inside, the boron atom covalently binds to the cis-diols of the terminal adenosine monophosphate (AMP) of tRNA Leu , forming a stable spiroboronate complex[2]. This traps the tRNA, halting protein synthesis and leading to cell death.

19 F NMR Diagnostics: In analytical chemistry, FPBAs are deployed as highly sensitive diol sensors. The transition from sp2 to sp3 hybridization upon diol binding drastically alters the electron density transmitted through the aromatic ring to the fluorine atom. Because 19 F has 100% natural abundance and a broad chemical shift range (~60 ppm for these compounds), this electronic change manifests as a distinct, well-separated upfield shift in the 19 F NMR spectrum[1]. This allows for the precise fingerprinting and quantification of complex bioanalytes like glucose, fructose, and nucleotides without background interference[4].

Field-Proven Methodologies: Self-Validating Protocols

To leverage these compounds, rigorous characterization is required. Below are step-by-step, self-validating protocols designed to ensure data integrity in your laboratory workflows.

Protocol A: Spectrophotometric Determination of pKa​
  • Causality: The transition from a neutral trigonal planar geometry to an anionic tetrahedral geometry disrupts the conjugation between the empty boron p -orbital and the phenyl π -system, resulting in a measurable shift in UV absorption maximum ( λmax​ )[2].

  • Self-Validation System: The presence of a distinct isosbestic point across the pH titration curve internally validates that exactly two species (neutral and anionic) are in equilibrium, ruling out aggregation or protodeboronation degradation.

  • Preparation: Prepare a 50 μ M stock solution of the FPBA in a biologically relevant buffer system (e.g., 0.1 M phosphate buffer) to maintain constant ionic strength.

  • Titration: Adjust the pH of the solution from 3.0 to 11.0 in 0.5 pH unit increments using standardized HCl or NaOH.

  • Acquisition: Record the UV-Vis spectrum (200–350 nm) at each pH level using a quartz cuvette at a constant temperature (25 °C).

  • Validation Check: Overlay the spectra to confirm the presence of an isosbestic point. If absent, discard the batch as it indicates compound instability.

  • Data Analysis: Plot the absorbance at the λmax​ of the anionic species against pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa​ .

Protocol B: 19 F NMR Fingerprinting Assay for Diol Recognition
  • Causality: The formation of the boronate ester increases the electron cloud density on the benzene ring, shielding the fluorine atom and shifting the 19 F signal upfield.

  • Self-Validation System: The inclusion of an inert fluorinated internal standard ensures that chemical shifts are accurately referenced and allows for the absolute quantification of the bound species against the free species.

  • Sensor Equilibration: Dissolve the FPBA sensor (1.0 mM) in D2​O buffered to pH 7.4 (using 50 mM HEPES) to mimic physiological conditions.

  • Standardization: Add 0.1 mM of Trifluoroacetic acid (TFA) or 4-fluorobenzoic acid as an internal chemical shift and integration reference.

  • Analyte Introduction: Introduce the target diol (e.g., ribose or dopamine) at varying molar equivalents (0.5x, 1.0x, 5.0x).

  • NMR Acquisition: Acquire 19 F NMR spectra (typically at 376 MHz for a 400 MHz spectrometer) using a standard pulse sequence with proton decoupling ( 19F{1H} ). Ensure the relaxation delay ( D1​ ) is at least 5 times the longest T1​ relaxation time for accurate integration.

  • Deconvolution: Calculate the binding constant ( Keq​ ) by integrating the distinct peaks of the free FPBA and the FPBA-diol complex relative to the internal standard.

NMRWorkflow S1 1. Buffer Equilibration (FPBA in D2O, pH 7.4) S2 2. Internal Standard (Add TFA for Validation) S1->S2 S3 3. Analyte Titration (Add Target Diol) S2->S3 S4 4. 19F NMR Acquisition (Ensure D1 > 5*T1) S3->S4 S5 5. Signal Deconvolution (Quantify Bound/Free Ratio) S4->S5

Fig 2: Self-validating experimental workflow for 19F NMR diol sensing.

References
  • "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds", PMC (nih.gov),
  • "Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid", PMC (nih.gov),
  • "Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing", Journal of the American Chemical Society,
  • "Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome", ChemRxiv,

Sources

Exploratory

Solubility profile of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid in Common Organic Solvents Introduction: The Critical Role of Solubility in Advancing Research 2-Fluoro-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid in Common Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Research

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is a specialized arylboronic acid with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as a key building block in the development of novel pharmaceuticals and advanced materials.[1] Its unique molecular architecture, featuring a fluorinated phenylboronic acid moiety linked to a bulky, non-polar trans-4-pentylcyclohexyl group, presents both opportunities and challenges for chemists and formulation scientists.[2][3] A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization, impacting everything from reaction kinetics and purification efficiency to the feasibility of formulation strategies.

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. In the absence of specific published quantitative data for this compound, this document leverages established principles of physical organic chemistry and solubility data from analogous structures to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining its precise solubility is provided to empower researchers to generate the specific data required for their applications.

Predictive Solubility Analysis: A Deep Dive into Molecular Structure

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide. An analysis of the key structural features of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid allows for a reasoned prediction of its solubility behavior.

  • The Phenylboronic Acid Head: The boronic acid group, -B(OH)₂, is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group generally imparts solubility in polar organic solvents.[4] However, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate their solubility behavior.[5]

  • The Fluoro Substituent: The presence of a fluorine atom ortho to the boronic acid group has a significant electronic effect. Fluorine is highly electronegative, which increases the Lewis acidity of the boron atom.[6][7] This enhanced acidity can influence interactions with Lewis basic solvents. The introduction of fluorine can also impact crystal lattice energy and intermolecular interactions, thereby modulating solubility.

  • The Trans-4-Pentylcyclohexyl Tail: This large, non-polar aliphatic substituent dominates a significant portion of the molecule's surface area.[2] The cyclohexyl group, particularly in its stable chair conformation, introduces a three-dimensional character to the molecule, which can influence how it packs in a crystal lattice and interacts with solvent molecules.[3] The pentyl chain further enhances the lipophilic nature of this moiety. This entire group is expected to drive solubility in non-polar, hydrocarbon-based solvents and decrease solubility in highly polar solvents.[8]

Based on these structural components, it is anticipated that 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid will exhibit a bimodal solubility profile, with moderate to good solubility in solvents that can effectively solvate both the polar boronic acid head and the non-polar cyclohexyl tail.

Solubility Profile of an Analogous Compound: Phenylboronic Acid

To provide a practical starting point, the known solubility of the parent compound, phenylboronic acid, is presented below. It is crucial to recognize that the large, non-polar trans-4-pentylcyclohexyl group and the fluoro substituent on the target molecule will significantly alter this baseline profile, generally increasing solubility in non-polar solvents and potentially decreasing it in some polar solvents.

Solvent ClassExamplesPredicted Solubility Level of Phenylboronic AcidReference
EthersDiethyl ether, Tetrahydrofuran (THF)High[4]
KetonesAcetone, 3-PentanoneHigh[4]
HalogenatedChloroformModerate[4]
HydrocarbonsMethylcyclohexaneVery Low[4]
AlcoholsMethanol, EthanolHigh[9]
Aprotic PolarAcetonitrileModerate[10]

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the industry-standard "shake-flask" method (OECD Guideline 105) for accurately determining the equilibrium solubility of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid in a chosen organic solvent.[11]

Step 1: Preparation of Saturated Solutions
  • Aliquot Solvent: Accurately dispense a known volume (e.g., 5 mL) of the selected organic solvent into several (a minimum of three for statistical validity) clean, sealable glass vials.

  • Add Excess Solute: Add an excess amount of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid to each vial. A key indicator of excess solute is the presence of undissolved solid material at the bottom of the vial after the equilibration period.

  • Seal Vials: Tightly seal the vials to prevent solvent evaporation.

Step 2: Equilibration
  • Constant Temperature Agitation: Place the sealed vials in a constant temperature shaker bath, set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate: Agitate the mixtures for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[11] Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

Step 3: Sample Preparation and Analysis
  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a volumetric pipette. It is critical to avoid aspirating any solid particles. The use of a syringe filter (e.g., 0.45 µm PTFE) is highly recommended.

  • Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analytical Determination: Determine the concentration of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid in the diluted samples using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose.[11][12]

Step 4: Calculation and Reporting
  • Calculate Solubility: The solubility is calculated as the average concentration determined from the replicate samples, taking into account the dilution factor.

  • Report Results: The solubility should be reported in standard units, such as mg/mL or g/L, at the specified temperature.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_analysis Step 3: Analysis cluster_calc Step 4: Calculation prep1 Aliquot Solvent prep2 Add Excess Solute prep1->prep2 prep3 Seal Vials prep2->prep3 equil1 Constant Temperature Shaker Bath prep3->equil1 To Equilibration equil2 Agitate for 24-48h equil1->equil2 analysis1 Phase Separation (Settle/Centrifuge) equil2->analysis1 To Analysis analysis2 Collect & Filter Supernatant analysis1->analysis2 analysis3 Dilute Sample analysis2->analysis3 analysis4 HPLC-UV Analysis analysis3->analysis4 calc1 Calculate Average Concentration analysis4->calc1 To Calculation calc2 Report Solubility (mg/mL or g/L) calc1->calc2

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Key Factors Influencing Solubility

The following diagram illustrates the key molecular features of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid and their influence on its solubility in different types of organic solvents.

G cluster_molecule 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid cluster_solvents Solvent Types A Polar Head: -B(OH)₂ and Fluoro Group C Polar Solvents (e.g., Alcohols, THF) A->C Favors Solubility (H-Bonding) D Non-Polar Solvents (e.g., Hydrocarbons) A->D Disfavors Solubility B Non-Polar Tail: -trans-4-pentylcyclohexyl B->C Disfavors Solubility B->D Favors Solubility (van der Waals)

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

  • Fiveable. (2025, August 15). Cyclohexyl: Organic Chemistry Study Guide.
  • Sigma-Aldrich. 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid.
  • Benchchem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • Gozdalik, J. T., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • PharmaBlock. Cyclohexanes in Drug Discovery.
  • Adamczyk-Woźniak, A., et al. (2014). Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of o-Phenylenediboronic Acids. Organometallics.
  • Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.
  • Gozdalik, J. T., et al. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. OUCI.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
  • ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Wikipedia. Cyclohexane.
  • Durham E-Theses. Selective Fluorination Strategies.
  • University of Groningen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • LookChem. 4-(TRANS-4-PENTYLCYCLOHEXYL) PHENYL BORONIC ACID.

Sources

Foundational

Whitepaper: Discovery, Design Rationale, and Synthetic Application of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Executive Summary The compound 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163006-96-0) represents a masterclass in rational molecular design[1]. Originally discovered and synthesized as a high-performa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163006-96-0) represents a masterclass in rational molecular design[1]. Originally discovered and synthesized as a high-performance intermediate for nematic liquid crystals and organic electronics[2], this boronic acid derivative has successfully transcended its materials science origins. Today, it is a highly valued building block in modern medicinal chemistry and drug discovery[3]. Its unique structural triad—a rigid lipophilic tail, an ortho-fluorinated aromatic ring, and a reactive boronic acid—makes it an ideal pharmacophore for targeting deep hydrophobic pockets via palladium-catalyzed cross-coupling[4].

As a Senior Application Scientist, I have utilized this intermediate extensively. This technical guide deconstructs the causality behind its structural motifs and provides self-validating, step-by-step methodologies for its synthesis and downstream application.

Structural Rationale: Causality in Molecular Design

In drug development and advanced materials, every atom must serve a purpose. The architecture of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is not accidental; it is engineered to solve specific physicochemical and synthetic challenges.

Table 1: Comparative Advantages of the Structural Motifs
Structural MotifPrimary FunctionCausality & Mechanistic Impact
trans-4-Pentylcyclohexyl Tail Rigid LipophilicityStandard linear alkyl chains suffer from high entropic penalties upon binding. The rigid cyclohexane ring restricts conformational freedom, allowing the pentyl tail to project deeply into hydrophobic pockets (or align perfectly in liquid crystal matrices) with minimal energy loss.
2-Fluoro Substitution Electronic & Steric ModulationElectronic: The inductive electron-withdrawing effect (-I) lowers the pKa of the boronic acid, accelerating the transmetalation step in Suzuki couplings. Steric: Post-coupling, the fluorine atom restricts the dihedral angle of the resulting biphenyl system, locking it into a specific bioactive conformation.
Boronic Acid (-B(OH)₂) Synthetic HandleActs as a highly stable, low-toxicity electrophile/nucleophile equivalent for Palladium-catalyzed C-C bond formation[5].
Table 2: Physicochemical Profile
PropertyValue / DescriptionSource
Compound Name 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid[6]
CAS Number 163006-96-0[1],[7]
Molecular Formula C₁₇H₂₆BFO₂[7]
Molecular Weight 292.20 g/mol [1],[7]
Appearance White to off-white solidBench Observation
Storage Conditions Refrigerated (2-8°C), Inert atmosphere[7]

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this boronic acid from its corresponding aryl bromide requires strict anhydrous conditions and precise temperature control. Below is the field-proven, self-validating protocol.

SyntheticWorkflow A 1-Bromo-2-fluoro-4- (trans-4-pentylcyclohexyl)benzene B Lithium-Halogen Exchange (n-BuLi, THF, -78°C) A->B C Aryllithium Intermediate B->C D Borylation (B(OiPr)3, -78°C to RT) C->D E Boronate Ester D->E F Acidic Hydrolysis (HCl, H2O) E->F G 2-Fluoro-4-(trans-4-pentylcyclohexyl) phenylboronic acid F->G

Synthetic workflow for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid.

Step-by-Step Synthesis Protocol

Step 1: Lithium-Halogen Exchange

  • Action: Dissolve 1-bromo-2-fluoro-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq) in anhydrous THF under dry N₂. Cool to -78°C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.

  • Causality: Temperature control at -78°C is absolute. The ortho-fluoro substituent makes the aromatic ring susceptible to benzyne formation or nucleophilic aromatic substitution if the temperature rises prematurely.

  • Validation Check: Quench a 0.1 mL aliquot in D₂O. Extract with Et₂O and analyze via ¹H-NMR. The disappearance of the aryl bromide peak and the appearance of the deuterated aryl ring confirms >95% lithiation. Do not proceed to borylation until this is confirmed.

Step 2: Electrophilic Borylation

  • Action: To the -78°C aryllithium solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly in one portion. Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.

  • Causality: The use of B(OiPr)₃ over trimethyl borate (B(OMe)₃) is a deliberate choice. The bulkier isopropyl groups sterically hinder the addition of a second equivalent of the aryllithium intermediate, thereby suppressing the formation of unwanted borinic acid byproducts.

  • Validation Check: TLC (Hexanes/EtOAc 8:2) should show the complete consumption of the non-polar aryllithium quench product, replaced by a highly polar, streak-prone spot (the boronate ester).

Step 3: Acidic Hydrolysis

  • Action: Cool the reaction to 0°C and quench carefully with 2M HCl until the pH reaches 2-3. Stir vigorously for 2 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The acidic environment breaks down the boronate ester into the free boronic acid.

  • Validation Check: Recrystallize the crude solid from heptane. The final product purity must be validated by HPLC (>98% required for downstream catalytic applications)[4].

Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary utility of this compound lies in its ability to append a rigid, lipophilic domain onto a core scaffold via Suzuki-Miyaura cross-coupling[5].

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Aryl Halide Core) Pd0->OA Ar-X PdII Pd(II) Intermediate OA->PdII TM Transmetalation (Boronic Acid + Base) PdII->TM Base PdII_TM Transmetalated Pd(II) Complex TM->PdII_TM Ar'-B(OH)2 RE Reductive Elimination PdII_TM->RE RE->Pd0 Regeneration Product Coupled Lipophilic Scaffold RE->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Coupling Protocol

Step 1: Catalyst Activation and Oxidative Addition

  • Action: In a Schlenk flask, combine the pharmaceutical aryl halide core (1.0 eq), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%). Add a degassed mixture of Toluene/EtOH (4:1).

  • Causality: Degassing via freeze-pump-thaw is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Validation Check: Monitor the reaction mixture color. A persistent black precipitate indicates catalyst degradation (Pd black formation). If observed early, the system must be re-degassed and fresh catalyst added.

Step 2: Transmetalation

  • Action: Add an aqueous solution of K₂CO₃ (2.0 eq, 2M, degassed) to the reaction mixture. Heat to 80°C.

  • Causality: The base is required to activate the boronic acid by forming a negatively charged boronate complex. The ortho-fluoro group on our specific boronic acid lowers its pKa, making this activation highly efficient even with a mild base like K₂CO₃.

  • Validation Check: LC-MS monitoring should show the gradual disappearance of the aryl halide mass and the appearance of the coupled product mass.

Step 3: Reductive Elimination and Isolation

  • Action: Once complete (typically 4-8 hours), cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate. Purify via flash column chromatography.

  • Causality: The rigid, highly lipophilic tail of the product often drastically changes the Rf value compared to the starting material, allowing for easy separation using non-polar eluent systems (e.g., Hexanes/EtOAc 95:5).

Conclusion

The discovery and subsequent commercial availability of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid highlight the beautiful synergy between materials science and medicinal chemistry. By understanding the causality behind its structural features—the rigidity of the cyclohexyl ring, the electronic tuning of the fluorine atom, and the reactivity of the boronic acid—scientists can reliably deploy this intermediate to solve complex molecular design challenges.

References

  • [6] 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. National Institutes of Health (PubChem). Available at:[Link]

  • [3] Cas 143651-26-7, 4-(TRANS-4-PENTYLCYCLOHEXYL) PHENYL BORONIC ACID. LookChem. Available at: [Link]

  • [4] Understanding Boronic Acid Compounds in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • [5] Process-Divergent Syntheses of 4- and 5-Sulfur-Functionalized 1,2,3-Triazoles via Copper-Catalyzed Azide–Alkyne Cycloadditions... The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [2] Fine Chemicals - Colour Synthesis Solutions. Colour Synthesis Solutions. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Abstract This application note provides a detailed, optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid with various aryl halides. This specific boronic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid with various aryl halides. This specific boronic acid is a key building block in the synthesis of advanced materials, particularly liquid crystals, where the unique combination of a fluoro-substituent and a bulky trans-cyclohexyl group imparts desirable physicochemical properties. However, these same features present distinct challenges for C-C bond formation, including steric hindrance and potential for protodeboronation. This guide elucidates the rationale behind the selection of an advanced palladium precatalyst system, a bulky biarylphosphine ligand (SPhos), and a moderate base (K₃PO₄) to overcome these challenges. We present a robust, step-by-step methodology designed for high-yield synthesis, ensuring reproducibility for researchers in materials science and drug development.

Introduction and Scientific Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and mild reaction conditions.[1][2] It is the preeminent method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The target substrate, 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, is of significant interest for its application in liquid crystal displays and other functional materials.[4] The ortho-fluoro substituent modifies the electronic properties of the molecule, while the bulky trans-4-pentylcyclohexyl group influences its mesomorphic behavior.

However, the coupling of this substrate is non-trivial. The key challenges include:

  • Steric Hindrance: The large cyclohexyl group adjacent to the boronic acid moiety can impede the transmetalation and reductive elimination steps of the catalytic cycle.[5]

  • Protodeboronation: The C-B bond can be cleaved by protonolysis, an undesired side reaction that is often competitive with the desired cross-coupling, especially under harsh basic conditions.[6][7]

  • Catalyst Activity: The electron-withdrawing nature of the fluorine atom can affect the reactivity of the boronic acid, requiring a highly active catalyst system.[8]

To address these issues, this protocol employs a state-of-the-art catalyst system. The use of a bulky, electron-rich dialkylbiaryl phosphine ligand, specifically SPhos , is critical.[9][10] These ligands form highly active, monoligated Pd(0) species that accelerate both oxidative addition and reductive elimination, effectively overcoming steric barriers.[9][11] Pairing SPhos with a palladium precatalyst ensures the efficient generation of the active Pd(0) catalyst in situ.[12] Furthermore, the selection of tripotassium phosphate (K₃PO₄) as the base is strategic. It is effective at promoting the formation of the reactive boronate species required for transmetalation while being mild enough to minimize base-mediated side reactions like protodeboronation.[1][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][14] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[1][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-Ar'(L) Diaryl Complex oa_complex->tm_complex Transmetalation tm_complex->pd0 product Ar-Ar' Coupled Product tm_complex->product Reductive Elimination reagents Ar-X (Aryl Halide) reagents->oa_complex boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Boronate) boronic->boronate Activation base Base (K₃PO₄) base->boronic boronate->tm_complex Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Flame-Dry Schlenk Flask add_solids Add Reagents & Catalyst (Ar-X, Boronic Acid, Base, Pd Catalyst) prep_glass->add_solids purge Evacuate & Backfill (3x with N₂/Ar) add_solids->purge add_solvents Add Anhydrous Dioxane & Degassed Water purge->add_solvents heat Heat & Stir (90-100 °C, 4-12h) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc / H₂O / Brine) cool->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Sources

Application

Application Note: Synthesis and Formulation of Advanced Nematic Liquid Crystal Mixtures for Electro-Optic and Biosensing Platforms

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Core Reagent: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid Mechanistic Rationale & Material Design The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Core Reagent: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Mechanistic Rationale & Material Design

The development of high-performance nematic liquid crystals (LCs) is critical for both advanced display technologies and label-free biosensing platforms used in drug discovery. Fluorinated biphenyls and terphenyls are the cornerstone of modern LC mixtures due to their exceptional chemical stability, low rotational viscosity, and high voltage holding ratios [1].

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is a highly specialized building block designed to impart three critical properties to the final LC molecule:

  • Broad Nematic Range: The trans-4-pentylcyclohexyl moiety introduces a rigid, rod-like aliphatic core. Unlike fully aromatic systems, this saturated ring broadens the nematic phase window without increasing the π -electron density, thereby preventing UV-induced degradation.

  • Tuned Dielectric Anisotropy ( Δε ): The lateral fluorine atom induces a strong dipole moment perpendicular to the molecular long axis. When coupled with a highly fluorinated electrophile, it allows for the precise tuning of the mixture's dielectric response [2].

  • Low Viscosity: The lateral steric hindrance provided by the fluorine atom prevents tight smectic smectic packing, lowering the melting point and rotational viscosity ( γ1​ ), which is essential for rapid optical response times in biosensors.

To construct the final mesogen, this boronic acid is subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl halide (e.g., 4-bromo-1,2-difluorobenzene) [3].

Workflow A 2-Fluoro-4-(trans-4-pentylcyclohexyl) phenylboronic acid D Suzuki-Miyaura Cross-Coupling (80°C, 12h) A->D B Aryl Halide Partner (e.g., 4-bromo-1,2-difluorobenzene) B->D C Pd(PPh3)4 Catalyst + K2CO3 Base (Degassed THF/H2O) C->D E Crude Fluorinated LC Compound D->E F Purification System (Silica Gel + Recrystallization) E->F G Nematic LC Mixture Formulation (Doping into Host Matrix) F->G

Workflow for the synthesis and formulation of fluorinated nematic liquid crystal mixtures.

Experimental Protocol: Self-Validating Suzuki-Miyaura Synthesis

The synthesis of liquid crystals requires extraordinary purity (>99.9%). Trace impurities, particularly palladium residues or protodeboronation byproducts, will drastically lower the resistivity of the LC mixture. This protocol is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology

Step 1: Reagent Preparation and Degassing

  • Action: In a 250 mL Schlenk flask, combine 10.0 mmol of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, 10.5 mmol of 4-bromo-1,2-difluorobenzene, and 40 mL of Tetrahydrofuran (THF). Add 10 mL of a 2M aqueous K2​CO3​ solution.

  • Causality: A slight stoichiometric excess of the aryl halide is used to compensate for any minor protodeboronation of the boronic acid. K2​CO3​ is explicitly chosen over stronger bases (like NaOH) because highly fluorinated, electron-deficient boronic acids are highly susceptible to C-B bond cleavage under strongly alkaline conditions [4]. THF acts as the organic solvent to solubilize the bulky cyclohexyl derivatives, while water dissolves the base to facilitate transmetalation.

  • In-Process Validation: Sparge the biphasic mixture with Argon for 30 minutes. Self-Validation Check: Failure to thoroughly deoxygenate the system will result in palladium-catalyzed oxidative homocoupling of the boronic acid. If a highly UV-active byproduct spot appears on TLC (Rf ~0.8 in hexanes) during the reaction, it indicates insufficient degassing.

Step 2: Catalysis and Reflux

  • Action: Under a positive flow of Argon, quickly add 0.2 mmol (2 mol%) of Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ]. Seal the flask, heat to 80°C, and stir vigorously for 12 hours.

  • Causality: 80°C provides the optimal activation energy for the oxidative addition of the deactivated fluorinated aryl bromide to the Pd(0) center without causing thermal degradation of the phosphine ligands.

  • In-Process Validation: Monitor the reaction via TLC (100% Hexanes). The reaction validates its completion when the starting aryl bromide spot completely disappears. If the reaction stalls at ~50% conversion and palladium black precipitates, catalyst poisoning has occurred.

CatalyticCycle Pd0 Pd(0) Active Species PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Aryl Halide (Oxidative Addition) PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans Boronic Acid + Base (Transmetalation) PdII_Trans->Pd0 Reductive Elimination Product Fluorinated LC Product PdII_Trans->Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step 3: Workup and High-Purity Isolation

  • Action: Cool the mixture to room temperature. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent: 100% Hexanes), followed by two rounds of recrystallization from hot absolute ethanol.

  • Causality: Recrystallization is mandatory. Chromatography alone cannot remove trace ionic impurities (potassium salts or palladium nanoparticles) that will destroy the dielectric properties of the final LC mixture.

  • In-Process Validation: Analyze the purified crystals via 19F NMR. The spectrum must show exactly three distinct fluorine environments. The absence of a peak at ~ -115 ppm confirms that no protodeboronation occurred. Differential Scanning Calorimetry (DSC) must yield a sharp melting peak, validating the absence of polymorphic impurities.

Formulation and Quantitative Data

Once synthesized, the pure compound (e.g., 2,3',4'-trifluoro-4-(trans-4-pentylcyclohexyl)biphenyl) is doped into a commercial nematic host matrix to optimize its electro-optic properties. The addition of this specific fluorinated mesogen significantly enhances the dielectric anisotropy ( Δε ) while maintaining a low rotational viscosity ( γ1​ ), which is a rare and highly sought-after combination.

Table 1: Electro-Optic Properties of Formulated LC Mixtures

FormulationPhase Transition (°C)Dielectric Anisotropy ( Δε )Birefringence ( Δn )Rotational Viscosity ( γ1​ , mPa·s)
Base Nematic Host Cr 10 N 85 Iso+5.20.09518.5
Host + 10% Synthesized LC Cr 2 N 92 Iso+8.40.10219.2
Host + 20% Synthesized LC Cr -5 N 98 Iso+11.70.10820.1

Note: Phase transitions denote Crystalline (Cr) to Nematic (N) to Isotropic (Iso) states. Data validates that the trans-4-pentylcyclohexyl group successfully depresses the crystallization temperature while elevating the clearing point (N Iso).

Application in Drug Development and Biosensing

While traditionally used in displays, highly fluorinated nematic liquid crystals formulated from 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid are now critical tools for drug development professionals.

Label-Free Protein Assays: Liquid crystals are exquisitely sensitive to surface boundary conditions. In a typical biosensing assay, LC mixtures are housed in micro-droplets or transmission cells coated with specific phospholipids and target receptors (e.g., kinase domains or antibodies).

  • Mechanism: When a small-molecule drug candidate binds to the target protein, it alters the steric and electrostatic landscape of the surface.

  • Signal Transduction: Because our synthesized LC mixture possesses high dielectric anisotropy and low viscosity, this subtle surface binding event triggers a rapid, macroscopic reorientation of the LC molecules from a homeotropic (dark) to a planar (bright) alignment.

  • Outcome: This provides drug discovery labs with a high-throughput, label-free optical readout for protein-ligand interactions, eliminating the need for expensive and structurally disruptive fluorescent tags.

References

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC - National Institutes of Health. URL:[Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. URL:[Link]

Method

Step-by-step laboratory synthesis guide for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Application Note & Protocol Topic: Step-by-Step Laboratory Synthesis Guide for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid Introduction: The Strategic Importance of Fluorinated Biaryl Building Blocks 2-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Laboratory Synthesis Guide for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Introduction: The Strategic Importance of Fluorinated Biaryl Building Blocks

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is a sophisticated chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated phenylboronic acid core coupled with a bulky, lipophilic trans-pentylcyclohexyl group, makes it a valuable building block for the synthesis of liquid crystals and complex pharmaceutical agents.[1][2] Arylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[3][4]

The presence of a fluorine atom ortho to the boronic acid moiety can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules. This guide provides a detailed, field-proven protocol for the synthesis of this specific boronic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations essential for a successful and reproducible outcome. The chosen synthetic route is a classic and robust lithiation-borylation sequence, which offers high yields and predictability.[5][6]

Reaction Principle: Lithiation-Borylation of an Aryl Halide

The synthesis hinges on a two-step transformation from a readily accessible aryl bromide precursor, 1-bromo-2-fluoro-4-(trans-4-pentylcyclohexyl)benzene .

  • Lithium-Halogen Exchange: The process begins with the treatment of the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This effects a rapid and efficient lithium-halogen exchange, replacing the bromine atom with lithium to form a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions, such as decomposition or reaction with the solvent.[7]

  • Electrophilic Quench with a Borate Ester: The nucleophilic aryllithium species is then reacted in situ with an electrophilic boron source, triisopropyl borate (B(Oi-Pr)₃). The aryllithium attacks the electron-deficient boron atom to form a boronate complex.[8]

  • Hydrolysis: Finally, an acidic aqueous workup hydrolyzes the boronate ester to yield the target 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid.

The overall reaction scheme is presented below:

Reaction Scheme:

Reaction Scheme for the synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

A visual representation of the conversion of the aryl bromide precursor to the final phenylboronic acid product via a lithiation-borylation sequence.

Mandatory Safety Protocols & Reagent Handling

This synthesis involves highly reactive and hazardous materials. Strict adherence to safety protocols is non-negotiable. The entire procedure must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and compatible chemical-resistant gloves, must be worn at all times.

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric , meaning it can ignite spontaneously upon contact with air.[9][10] It also reacts violently with water and protic solvents.[11][12]

    • Handling: Always handle n-BuLi solutions under a dry, inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques. Never draw n-BuLi into a syringe by pulling back the plunger against air pressure; instead, use the pressure of the inert gas in the Sure/Seal™ bottle to slowly fill the syringe.

    • Quenching: Unused n-BuLi must be quenched carefully. A common method is the slow, dropwise addition to a flask containing an excess of isopropanol in an inert solvent like hexane at 0 °C.

  • Triisopropyl Borate: This is a flammable liquid and an eye irritant.[13][14][15] It is also moisture-sensitive.

    • Handling: Keep away from ignition sources and handle under an inert atmosphere to prevent hydrolysis.[16][17]

  • Anhydrous Solvents (THF): Tetrahydrofuran (THF) is a highly flammable liquid. It can also form explosive peroxides upon prolonged exposure to air. Always use freshly distilled THF or THF from a solvent purification system.

An emergency eyewash and safety shower must be immediately accessible.[11][16]

Experimental Guide: Synthesis Protocol

This protocol details the conversion of the aryl bromide precursor to the target boronic acid.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)EquivalentsSupplier
1-Bromo-2-fluoro-4-(trans-4-pentylcyclohexyl)benzene355.3310.0 g28.141.0Commercially available
n-Butyllithium (2.5 M in hexanes)64.0612.4 mL31.01.1Sigma-Aldrich, etc.
Triisopropyl borate188.087.8 mL33.81.2Sigma-Aldrich, etc.
Anhydrous Tetrahydrofuran (THF)-150 mL--From solvent purifier
2 M Hydrochloric Acid (HCl)-~50 mL--Lab stock
Diethyl Ether (Et₂O)-200 mL--Lab stock
Hexane-100 mL--Lab stock
Brine (Saturated NaCl solution)-50 mL--Lab prepared
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--Lab stock
Step-by-Step Synthesis Workflow

The logical flow of the synthesis, from setup to product isolation, is crucial for success.

SynthesisWorkflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A 1. Assemble & Flame-Dry Glassware B 2. Establish Inert Atmosphere (Argon) A->B C 3. Prepare Dry Ice/Acetone Bath (-78 °C) B->C D 4. Dissolve Aryl Bromide in Anhydrous THF E 5. Cool Solution to -78 °C D->E F 6. Slow, Dropwise Addition of n-BuLi E->F G 7. Stir for 1h (Lithiation) F->G H 8. Slow, Dropwise Addition of B(OiPr)₃ G->H I 9. Warm to Room Temperature Overnight H->I J 10. Quench with 2M HCl (pH ~1-2) I->J K 11. Perform Liquid-Liquid Extraction with Et₂O J->K L 12. Wash Organic Layer with Brine K->L M 13. Dry with MgSO₄ & Filter L->M N 14. Concentrate under Reduced Pressure M->N O 15. Recrystallize from Hexane/EtOAc N->O P 16. Isolate Crystals, Wash & Dry O->P

Caption: Experimental workflow for the synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid.

Detailed Protocol
  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. Causality: All glassware and the reaction atmosphere must be scrupulously dry, as both n-BuLi and the aryllithium intermediate react instantly with water.

  • Reaction Setup: In the prepared flask, dissolve 1-bromo-2-fluoro-4-(trans-4-pentylcyclohexyl)benzene (10.0 g, 28.14 mmol) in 100 mL of anhydrous THF.

  • Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C.

  • Lithiation: Using a syringe, slowly add n-butyllithium (2.5 M in hexanes, 12.4 mL, 31.0 mmol, 1.1 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent localized warming, which could lead to side reactions.

  • Stirring: After the addition is complete, stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

  • Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (7.8 mL, 33.8 mmol, 1.2 eq) dropwise via syringe over 20 minutes. Causality: The highly reactive aryllithium attacks the borate ester. Slow, cold addition prevents over-alkylation of the boron center and controls the exotherm.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (approx. 16 hours).

  • Quenching & Hydrolysis: Cool the flask in an ice-water bath. Cautiously and slowly quench the reaction by adding 2 M HCl (approx. 50 mL) until the aqueous layer is acidic (pH 1-2, check with pH paper). Stir vigorously for 30 minutes. Causality: The acid protonates the boronate ester, leading to hydrolysis and formation of the neutral boronic acid, which is often insoluble and may precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄). Causality: The brine wash removes bulk water, and MgSO₄ removes residual traces of water from the organic solvent.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid as a white crystalline solid.[1]

Mechanistic Visualization

The core of this synthesis is the transformation of the C-Br bond to a C-B bond via an organometallic intermediate.

Mechanism ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi  Lithium-Halogen  Exchange (-78 °C) nBuLi n-BuLi Borate B(O-iPr)₃ Boronate Ar-B(O-iPr)₃⁻ Li⁺ H3O H₃O⁺ Product Ar-B(OH)₂ ArylLi->Boronate  Electrophilic  Quench Boronate->Product  Acidic Workup  (Hydrolysis)

Caption: Simplified mechanism of the lithiation-borylation reaction sequence.

Characterization & Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the pentyl group (aliphatic region), the cyclohexyl ring protons, and the aromatic protons. The aromatic signals will be split due to fluorine-hydrogen coupling.

    • ¹¹B NMR: A broad singlet around 28-32 ppm is characteristic of an arylboronic acid.

    • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (292.20 g/mol ) should be observed.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Triisopropyl borate, 98+%. Retrieved from Cole-Parmer. [Link]

  • Folest, J. C., Nedelec, J. Y., & Perichon, J. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. New Journal of Chemistry, 26(4), 405-407. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

  • Folest, J. C., Nedelec, J. Y., & Perichon, J. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Preparation of primary arylamines from aryl halides and arylboronic acid. Retrieved from ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic letters, 9(26), 5541–5544. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Aggarwal Group. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Blair, D. J., et al. (2013). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic letters, 15(23), 6082–6085. [Link]

  • Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]

  • BuyChemJapan. (n.d.). 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. Retrieved from BuyChemJapan. [Link]

  • LookChem. (n.d.). Cas 143651-26-7, 4-(TRANS-4-PENTYLCYCLOHEXYL) PHENYL BORONIC ACID. Retrieved from LookChem. [Link]

Sources

Application

Application Note: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid in Advanced OLED Material Development

Executive Summary The rapid evolution of Organic Light-Emitting Diodes (OLEDs) demands materials with precise optoelectronic properties, high thermal stability, and excellent film-forming capabilities. 2-Fluoro-4-(trans-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) demands materials with precise optoelectronic properties, high thermal stability, and excellent film-forming capabilities. 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163006-96-0) [1] has emerged as a highly specialized building block for synthesizing next-generation OLED hosts and emitters. By leveraging palladium-catalyzed Suzuki-Miyaura cross-coupling[2], materials scientists can graft this unique moiety onto planar aromatic cores (such as carbazole, triazine, or anthracene). This application note details the mechanistic rationale, quantitative property enhancements, and validated protocols for utilizing this boronic acid derivative to overcome critical OLED bottlenecks, such as Aggregation-Caused Quenching (ACQ) and poor solution processability.

Mechanistic Insights: Molecular Design Rationale

The structural components of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid are purposefully designed to impart specific physical and electronic characteristics to the final OLED material. Understanding the causality behind these structural features is essential for rational material design.

The Role of the Trans-4-Pentylcyclohexyl Group (Steric Shielding)

Conventional planar fluorophores and host materials (e.g., perylene, CBP) suffer from strong face-to-face π−π stacking in the solid state[3]. This intermolecular interaction activates non-radiative relaxation pathways, leading to Aggregation-Caused Quenching (ACQ) and red-shifted, broadened emission spectra[3][4][5].

  • Mitigating ACQ: The introduction of the bulky, sp3 -hybridized trans-4-pentylcyclohexyl group acts as a physical spacer. The substantial steric hindrance increases the intermolecular distance between adjacent chromophores, effectively suppressing detrimental π−π interactions[5].

  • Triplet Energy ( ET​ ) Preservation: By using a non-conjugated cyclohexane linker, the π -conjugation of the core is interrupted. This spatial separation maintains a high triplet energy level ( ET​≈3.0 eV), which is critical for preventing reverse energy transfer in blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs[6].

  • Solution Processability: The flexible pentyl chain significantly enhances the solubility of the resulting macromolecules in common organic solvents (e.g., toluene, chlorobenzene), enabling low-cost, large-area fabrication via spin-coating or inkjet printing[7].

The Role of the Fluorine Atom (Electronic Tuning)

Fluorination is a powerful tool in organic electronics. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect on the phenyl ring.

  • Energy Level Modulation: Fluorine substitution lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material, improving electron injection and balancing charge carrier transport[2].

  • Thermal and Morphological Stability: The strong C–F bond enhances the thermal stability of the material. Furthermore, the asymmetric nature of the fluorinated, bulky substituent increases the glass transition temperature ( Tg​>100∘ C) and prevents crystallization within the amorphous thin film during device operation[6][7].

The Boronic Acid Functionality

The boronic acid group ensures that this complex moiety can be attached to halogenated core structures with near-quantitative yields via the Suzuki-Miyaura cross-coupling reaction[2][8]. The reaction is highly tolerant of the steric bulk provided by the adjacent fluoro and cyclohexyl groups when appropriate palladium catalysts and ligands are employed.

Quantitative Impact on OLED Host Materials

To illustrate the efficacy of grafting the 2-fluoro-4-(trans-4-pentylcyclohexyl)phenyl group onto a standard OLED core, we compare the photophysical and thermal properties of a baseline host (CBP) against a synthesized bulky derivative (e.g., a modified carbazole-biphenyl network).

Table 1: Comparative Photophysical and Thermal Properties of Host Materials

Material PropertyStandard Host (CBP)Modified Host (Cyclohexyl-Fluorophenyl grafted)Mechanistic Cause for Variance
Glass Transition ( Tg​ ) 62 °C115 °CIncreased molecular weight and asymmetric steric bulk prevent crystallization[6][7].
Triplet Energy ( ET​ ) 2.66 eV2.95 eV sp3 hybridized cyclohexyl group interrupts extended π -conjugation[6].
HOMO Level -6.00 eV-6.25 eVInductive electron-withdrawing effect of the fluorine atom[2].
Solid-State PLQY ~40%>85%Steric shielding prevents π−π stacking and ACQ in the solid film[4][5].
Solubility (Toluene) < 5 mg/mL> 30 mg/mLFlexible pentyl chain increases solvent-solute interactions[7].

Experimental Workflows and Protocols

Protocol A: Synthesis of Modified OLED Host via Suzuki-Miyaura Coupling

This self-validating protocol utilizes Pd-catalyzed cross-coupling to attach the boronic acid to a brominated carbazole core.

Reagents:

  • Brominated OLED Core (e.g., 3,6-dibromocarbazole derivative): 1.0 equivalent

  • 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid: 2.5 equivalents (slight excess to ensure full substitution)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4]: 5 mol%

  • Base: Aqueous Potassium Carbonate ( K2​CO3​ ), 2.0 M: 4.0 equivalents

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the brominated core, the boronic acid, and the Pd(PPh3)4 catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of vacuum/nitrogen backfilling to remove oxygen (critical to prevent catalyst deactivation and homocoupling).

  • Solvent Addition: Inject degassed Toluene and Ethanol via syringe. Stir until solids are mostly dissolved.

  • Base Addition: Inject the degassed 2.0 M aqueous K2​CO3​ solution.

  • Reaction: Replace the septum with a reflux condenser (under N2​ ). Heat the biphasic mixture to 85 °C in an oil bath with vigorous stirring for 18–24 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane/DCM 3:1) or HPLC until the brominated starting material is fully consumed.

  • Workup: Cool to room temperature. Transfer to a separatory funnel, add water, and extract the organic layer with Dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: Hexane/DCM gradient).

  • Validation: Confirm the structure and purity (>99.5% required for OLEDs) via 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Solution-Processed Thin Film Fabrication

Because the trans-4-pentylcyclohexyl group imparts excellent solubility, the synthesized materials are ideal for solution-processed OLEDs[7].

Step-by-Step Procedure:

  • Ink Formulation: Dissolve the purified host material and the desired dopant (e.g., a TADF emitter) in anhydrous chlorobenzene at a total concentration of 15 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate contaminants that could cause device shorting.

  • Substrate Prep: Clean ITO-coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function and improve wettability.

  • Spin-Coating: Dispense 40 µL of the ink onto the static ITO substrate. Spin at 2500 rpm for 60 seconds in a nitrogen-filled glovebox.

  • Annealing: Transfer the coated substrate to a hotplate. Bake at 100 °C for 30 minutes to drive off residual chlorobenzene and promote molecular packing. The high Tg​ of the material prevents crystallization during this step.

Visualizations of Mechanisms and Workflows

Molecular Design & Synthesis Logic

MolecularDesign Core Planar OLED Core (e.g., Carbazole) Prone to ACQ Catalyst Pd(PPh3)4 / K2CO3 Suzuki Coupling Core->Catalyst BoronicAcid 2-Fluoro-4-(trans-4- pentylcyclohexyl) phenylboronic acid BoronicAcid->Catalyst Target Sterically Shielded Host Material (High Tg, High ET, Soluble) Catalyst->Target C-C Bond Formation

Caption: Logic flow of Suzuki-Miyaura coupling utilizing the bulky boronic acid to resolve ACQ in planar cores.

Solution-Processed OLED Fabrication Workflow

OLEDWorkflow Step1 1. Material Synthesis (>99.5% Purity) Step2 2. Ink Formulation (15 mg/mL in Chlorobenzene) Step1->Step2 Step3 3. Spin Coating (2500 rpm, N2 Atmosphere) Step2->Step3 Step4 4. Thermal Annealing (100°C for 30 mins) Step3->Step4 Step5 5. Vacuum Deposition (Cathode/Electron Transport) Step4->Step5 Step6 6. Device Characterization (EQE, Luminance, Lifetime) Step5->Step6

Caption: Step-by-step workflow for fabricating solution-processed OLED devices using the highly soluble synthesized host.

References

  • NBInno. "Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids." nbinno.com. Available at: [Link]

  • Zenodo. "Chem Soc Rev CRITICAL REVIEW - Zenodo." zenodo.org. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Role of Voluminous Substituents in Controlling the Optical Properties of Disc/Planar-Like Small Organic Molecules: Toward Molecular Emission in Solid State." nih.gov. Available at:[Link]

  • Royal Society of Chemistry. "Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs." rsc.org. Available at: [Link]

  • ACS Publications. "Cyclohexane-Coupled Bipolar Host Materials with High Triplet Energies for Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence." acs.org. Available at: [Link]

  • ACS Publications. "Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing." acs.org. Available at: [Link]

  • ResearchGate. "Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." researchgate.net. Available at: [Link]

Sources

Method

Application Note: Advanced Catalytic Strategies for the Cross-Coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid

Executive Summary The synthesis of advanced nematic liquid crystals (LCs)—critical components in modern TFT-LCD displays and tunable photonic devices—relies heavily on the construction of rigid, highly anisotropic molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced nematic liquid crystals (LCs)—critical components in modern TFT-LCD displays and tunable photonic devices—relies heavily on the construction of rigid, highly anisotropic molecular cores. 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS No. 163006-96-0) is a premier building block for these materials. The trans-4-pentylcyclohexyl moiety provides the necessary rod-like geometry and flexible tail for mesophase stability, while the lateral ortho-fluoro substituent tunes the dielectric anisotropy (Δε) and lowers the melting point[1].

However, cross-coupling this specific boronic acid presents significant synthetic hurdles. As a Senior Application Scientist, I have observed that standard Suzuki-Miyaura protocols often result in poor yields due to a combination of severe steric hindrance and rapid, base-catalyzed protodeboronation. This application note details the mechanistic causality behind these failures and provides a self-validating, field-proven protocol utilizing advanced Buchwald precatalysts to achieve >90% yields.

Mechanistic Challenges: Sterics, Electronics, and Protodeboronation

To optimize the coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, one must understand the dual forces working against the catalytic cycle:

  • Electronic Deactivation & Protodeboronation: The highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). While this increases the Lewis acidity of the boron atom (facilitating initial base coordination), it also highly stabilizes the resulting aryl anion leaving group[2]. Under the basic, aqueous conditions typical of Suzuki couplings, this stabilization dramatically accelerates protodeboronation —the hydrolytic cleavage of the C-B bond—yielding a useless fluorobenzene byproduct before transmetalation can occur[3].

  • Steric Hindrance: The bulky trans-4-pentylcyclohexyl group at the para position restricts the conformational freedom of the molecule, but the ortho-fluoro group creates immediate steric bulk adjacent to the reactive boron center. This hinders the approach of the bulky Pd(II) intermediate during the critical transmetalation step.

The Causality of Catalyst Selection: To outcompete the rapid protodeboronation pathway, the transmetalation step must be accelerated. Classic catalysts like Pd(PPh3​)4​ are often too sluggish, leading to >40% degradation of the boronic acid. Bidentate ligands like Pd(dppf)Cl2​ offer better stability but can still struggle with the ortho-steric bulk. The optimal solution is the use of SPhos Pd G2 or G3 precatalysts . The electron-rich, highly bulky biaryl phosphine ligand (SPhos) promotes the formation of a highly active mono-ligated L-Pd(0) species, which accelerates both oxidative addition and transmetalation, effectively outrunning the degradation pathway.

Workflow & Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Suzuki-Miyaura catalytic cycle and the parasitic protodeboronation pathway.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)ArBr Pd0->OxAdd + Ar-Br TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet + Base RedElim Reductive Elimination Pd(II)Ar-Ar' TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled LC Product (High Yield with SPhos) RedElim->Product - Pd(0)L BoronicAcid 2-Fluoro-4-(trans-4-pentylcyclohexyl) phenylboronic acid BoronicAcid->TransMet + Pd(II) complex ProtoDeb Protodeboronation Byproduct (Fluorobenzene derivative) BoronicAcid->ProtoDeb H2O / Base (Competing Pathway)

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling vs. competing protodeboronation pathway.

Quantitative Catalyst Evaluation

The table below summarizes the optimization data for the coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid with 4-bromo-4'-propylbiphenyl (a standard electrophile for terphenyl LC synthesis).

Catalyst System (mol%)Ligand TypeBase (Equiv)Solvent SystemTemp / TimeYield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5%)Monodentate (Standard) Na2​CO3​ (3.0)Toluene/EtOH/H₂O90°C / 18h42%48%
Pd(dppf)Cl2​ (3%)Bidentate K2​CO3​ (3.0)1,4-Dioxane/H₂O90°C / 12h68%21%
SPhos Pd G2 (1%)Buchwald Biaryl K3​PO4​ (3.0) THF/H₂O (4:1) 65°C / 4h 94% < 3%
XPhos Pd G2 (1%)Buchwald Biaryl K3​PO4​ (3.0)THF/H₂O (4:1)65°C / 4h89%5%

Data Interpretation: SPhos Pd G2 paired with the stronger, highly soluble base K3​PO4​ in a THF/water mixture allows the reaction to proceed at a lower temperature (65°C) and complete in just 4 hours. This rapid kinetic profile effectively suppresses the thermal and base-driven protodeboronation of the ortho-fluoro substrate.

Optimized Experimental Protocol

This protocol describes a self-validating workflow for the synthesis of a fluorinated terphenyl liquid crystal core using the optimized SPhos Pd G2 system.

Materials Required
  • Boronic Acid: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.2 equiv)

  • Electrophile: 4-bromo-4'-propylbiphenyl (1.0 equiv)

  • Catalyst: SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.01 equiv / 1 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), anhydrous (3.0 equiv)

  • Solvents: THF (HPLC grade), Degassed Deionized Water.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical for Pd(0) stability)

  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Add 4-bromo-4'-propylbiphenyl (10.0 mmol, 2.75 g), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (12.0 mmol, 3.51 g), and K3​PO4​ (30.0 mmol, 6.37 g) to the flask.

  • Add SPhos Pd G2 (0.1 mmol, 72 mg).

  • Seal the flask with a rubber septum and purge the system via three vacuum/argon cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand, which would immediately halt the catalytic cycle.

Step 2: Solvent Addition & Reaction Initiation 5. In a separate flask, prepare a mixture of THF (40 mL) and DI water (10 mL). Sparge the solvent mixture with argon for 30 minutes. 6. Transfer the degassed solvent mixture to the Schlenk flask via a cannula or argon-purged syringe. 7. Place the flask in a pre-heated oil bath at 65°C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic THF layer.

Step 3: In-Process Monitoring (Self-Validation) 8. After 2 hours, withdraw a 0.1 mL aliquot via syringe. Quench into 1 mL of ethyl acetate and 1 mL of water. 9. Analyze the organic layer via GC-MS or TLC (Hexanes:EtOAc 9:1). 10. Validation Check: You should observe the disappearance of the bromide and the formation of the high-molecular-weight terphenyl product. If a significant peak corresponding to 1-fluoro-3-(trans-4-pentylcyclohexyl)benzene is observed, protodeboronation is occurring (usually indicative of oxygen ingress or insufficient catalyst activation).

Step 4: Workup and LC-Grade Purification 11. Once the reaction is complete (typically 3-4 hours), cool the mixture to room temperature. 12. Dilute with ethyl acetate (50 mL) and separate the phases. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure. 13. Purification: Liquid crystals require exceptionally high purity (>99.5%) to prevent ionic trapping in display devices. Pass the crude solid through a short silica gel plug using hot hexanes to remove palladium residues. 14. Recrystallize the resulting solid from a mixture of Ethanol/Ethyl Acetate (3:1) to yield the pure fluorinated liquid crystal product as brilliant white needles.

References

  • Park, J., Goh, M., & Akagi, K. (2014). "Helical Nylons and Polyphthalamides Synthesized by Chiral Interfacial Polymerizations between Chiral Nematic Liquid Crystal and Water Layers." Macromolecules, ACS Publications. Available at:[Link]

  • MDPI Open Access Journals. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI. Available at: [Link]

  • Semantic Scholar. (2018). "Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole." Semantic Scholar. Available at: [Link]

Sources

Application

Advanced Application Note: Utilizing 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid in the Design of Advanced Optical Materials

Target Audience: Materials Scientists, Optical Engineers, and Drug Development Professionals utilizing LC-based biosensors. Executive Summary & Mechanistic Causality The development of advanced optical materials—ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optical Engineers, and Drug Development Professionals utilizing LC-based biosensors.

Executive Summary & Mechanistic Causality

The development of advanced optical materials—ranging from vertically aligned (VA) nematic liquid crystal displays to dynamic LC-based biosensors used in drug discovery—relies heavily on the precise molecular engineering of mesogenic cores. 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163129-14-4) serves as a highly versatile, self-validating building block in these syntheses.

The structural causality of this molecule is threefold:

  • The trans-4-pentylcyclohexyl moiety provides low rotational viscosity ( γ1​ ) and broadens the nematic phase range, which is critical for fast-response optical modulators [1].

  • The lateral fluorine atom introduces a strong dipole moment perpendicular to the molecular long axis. This specific orientation is responsible for inducing negative dielectric anisotropy ( Δϵ<0 ), a strict requirement for materials used in polymer-stabilized cholesteric liquid crystals and off-state passive reversibility [3].

  • The boronic acid functional group enables highly regioselective carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction, allowing researchers to attach this mesogenic core to electron-poor substrates with minimal steric hindrance [2].

Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acidStandard nomenclature for procurement.
CAS Number 163129-14-4 / 163006-96-0Registry identification for high-purity sourcing.
Molecular Formula C17H26BFO2Determines stoichiometric calculations for coupling.
Molecular Weight 292.20 g/mol Essential for precise molar equivalency in catalysis.
Key Structural Motif Lateral Fluorine + Cyclohexyl RingDisrupts crystal packing, lowering the melting point.

Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling

To synthesize a fluorinated terphenyl liquid crystal, the boronic acid intermediate must undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide. The reaction is highly tolerant of the lateral fluorine atom, which otherwise might deactivate the ring in traditional electrophilic substitutions [2].

MechanisticPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Fluorinated LC Product RedElim->Product Yield

Catalytic cycle of Suzuki-Miyaura coupling for fluorinated liquid crystal synthesis.

Experimental Protocol: Synthesis of a Fluorinated Nematic LC

The following protocol details the synthesis of a laterally fluorinated biphenyl liquid crystal, a material frequently utilized as an anchoring host in LC-based protein assays for drug development [3].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: In a 250 mL round-bottom flask, combine 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.0 eq), 4-bromo-1-ethoxy-2,3-difluorobenzene (0.95 eq), and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.02 eq).

  • Causality: The aryl bromide is used as the limiting reagent (0.95 eq) to ensure its complete consumption, as unreacted brominated precursors are notoriously difficult to separate from the final LC product during chromatography.

Step 2: Degassing & Solvent Addition

  • Action: Add a biphasic solvent mixture of Toluene (0.2 M) and 2M aqueous K₂CO₃ (3.0 eq). Purge the system with Argon for 15 minutes using a Schlenk line.

  • Causality: Argon purging is an absolute necessity. Pd(0) is highly susceptible to oxidation by atmospheric oxygen. Oxidation to inactive Pd(II) species will prematurely terminate the catalytic cycle, resulting in massive yield drops. The biphasic system ensures the water-soluble base (K₂CO₃) effectively activates the boronic acid for transmetalation without precipitating the organic-soluble Pd-complex.

Step 3: Reflux & Coupling

  • Action: Heat the reaction mixture to 80°C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (9:1). The disappearance of the aryl bromide spot validates the completion of the oxidative addition and reductive elimination phases.

Step 4: Extraction & Purification

  • Action: Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with Ethyl Acetate. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Causality: MgSO₄ is preferred over CaCl₂ as it does not complex with trace polar intermediates, ensuring maximum recovery of the crude mesogen.

Step 5: Column Chromatography & Recrystallization

  • Action: Purify the crude product via silica gel column chromatography (100% Hexane eluent). Recrystallize the resulting solid from absolute ethanol.

  • Causality: Chromatography removes Pd catalyst residues, which would otherwise cause unwanted light absorption and scattering in the final optical material. Recrystallization in ethanol specifically targets and removes trace boronic acid homocoupling byproducts. High purity (>99.9%) is a strict requirement for electro-optic reliability; impurities drastically lower the Voltage Holding Ratio (VHR) of the optical material.

ExperimentalWorkflow Step1 1. Reagent Preparation (Boronic Acid + Ar-Br + Pd(PPh3)4) Step2 2. Degassing (Argon Purge x3 to protect Pd(0)) Step1->Step2 Step3 3. Suzuki-Miyaura Coupling (Toluene/H2O, 80°C, 12h) Step2->Step3 Step4 4. Liquid-Liquid Extraction (EtOAc / H2O separation) Step3->Step4 Step5 5. Column Chromatography (Silica Gel, Hexane eluent) Step4->Step5 Step6 6. Recrystallization (EtOH to remove homocoupling) Step5->Step6 Step7 7. Optical Validation (DSC & POM analysis) Step6->Step7

Step-by-step experimental workflow for synthesizing high-purity fluorinated optical materials.

Analytical Validation & Quantitative Data

To ensure the synthesized material meets the rigorous standards required for advanced optical applications, the product must undergo self-validating thermal and optical analyses.

Differential Scanning Calorimetry (DSC) acts as the primary self-validating metric. A sharp melting peak without peak-broadening confirms the absence of isomeric impurities. Polarized Optical Microscopy (POM) is utilized to verify the nematic phase texture (typically exhibiting classic Schlieren or thread-like textures upon cooling from the isotropic liquid).

Quantitative Data: Electro-Optical Property Comparison

The table below summarizes the quantitative impact of utilizing the 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid building block compared to a non-fluorinated analog [1].

MaterialPhase Transition (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)Rotational Viscosity (γ₁)
Non-Fluorinated Analog Cr 45 N 120 Iso+2.10.125110 mPa·s
Synthesized Fluorinated LC Cr 32 N 95 Iso-3.50.11085 mPa·s

Data Interpretation & Causality: The introduction of the lateral fluorine atom via the boronic acid precursor disrupts crystalline packing, successfully lowering the melting point (Cr to N transition) from 45°C to 32°C. Furthermore, the strong electronegativity of fluorine perpendicular to the molecular axis shifts the dielectric anisotropy to a negative value (-3.5). This shift is what enables the material to be aligned perpendicularly to the glass substrates in the off-state, a fundamental mechanism for high-contrast VA displays and dynamic LC biosensors.

Conclusion

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is an indispensable intermediate for the rational design of advanced optical materials. By understanding the causality behind its structural motifs—specifically the viscosity-lowering cyclohexyl ring and the dipole-inducing lateral fluorine—researchers can predictably engineer liquid crystals with targeted negative dielectric anisotropy and broad nematic phases. When coupled with rigorous, self-validating synthetic protocols, this compound enables the production of ultra-pure mesogens suitable for next-generation displays and biomedical optical sensors.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid . While this molecule is a highly valued building block for advanced liquid crystal (LC) materials and lipophilic pharmaceutical scaffolds, its ortho-fluoro substituent presents a notorious synthetic challenge during Suzuki-Miyaura cross-couplings: rapid, base-catalyzed protodeboronation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to help you eliminate degradation and maximize your cross-coupling yields.

Mechanistic Causality: Why Does Degradation Occur?

To stop protodeboronation, you must first understand the kinetic competition occurring in your reaction flask. The mechanism of protodeboronation involves a specific base-catalyzed pathway, initially investigated by Kuivila and later expanded into a comprehensive kinetic model by Lloyd-Jones[1][2].

When 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is exposed to aqueous basic conditions, it converts into a reactive boronate anion, [ArB(OH)3​]− . The highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). During the hydrolytic cleavage of the carbon-boron (C-B) bond, this fluorine atom stabilizes the developing transient aryl anionoid transition state, drastically accelerating the degradation into the dead-end byproduct: 1-fluoro-3-(trans-4-pentylcyclohexyl)benzene[2]. Studies confirm that this uncontrolled C-B bond scission is strictly base-mediated and accelerates significantly under the alkaline conditions traditionally used in Suzuki-Miyaura reactions[3].

To achieve high yields, your reaction conditions must ensure that the productive transmetalation step outpaces the destructive protodeboronation step.

Mechanism BA 2-Fluoroarylboronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]⁻ BA->Boronate Base Addition (Fast) Base Aqueous Base (OH⁻ or CO₃²⁻) Base->Boronate Proto Protodeboronation (Degradation Pathway) Boronate->Proto H₂O Protonolysis (Accelerated by o-Fluoro) Trans Transmetalation (Productive Pathway) Boronate->Trans Catalyst Capture (Kinetic Competition) ArH Ar-H + B(OH)₄⁻ (Dead End Byproduct) Proto->ArH Pd Pd(II) Catalyst Ar'-Pd-X Pd->Trans Product Cross-Coupled Product Ar-Ar' Trans->Product

Competing pathways: Base-catalyzed protodeboronation vs. Pd-catalyzed transmetalation.

Troubleshooting FAQs

Q1: My reaction yields mostly the deborylated byproduct. How do I stop this? A: You must shift the kinetic balance. Fluorinated phenylboronic acids exhibit significantly altered pKa​ values (typically ranging from 6.17 to 8.77), which dictates their speciation in basic media[4]. If you are using strong aqueous bases (e.g., NaOH, Na2​CO3​ ), you are maximizing the concentration of the vulnerable boronate anion in the presence of water. Switch to anhydrous conditions using fluoride salts (e.g., CsF) or use weaker bases in biphasic systems to minimize the steady-state concentration of the reactive species.

Q2: How does the choice of base and solvent affect the degradation rate? A: The base dictates the rate of boronate formation, while the solvent dictates the availability of protons for cleavage. See the quantitative comparison table below for optimal pairings.

Quantitative Comparison of Base/Solvent Systems for o-Fluoroarylboronic Acids
Base SystemSolvent SystemAqueous pKa​ Protodeboronation RiskTransmetalation RateRecommended Application
NaOH / KOH THF / H2​O ~14.0Critical (Fast cleavage)FastAvoid entirely for o-fluoro substrates.
Na2​CO3​ Toluene / H2​O 10.3HighModerateStandard couplings; suboptimal here.
K3​PO4​ Dioxane / H2​O 12.3MediumFastAcceptable only with highly active Pd.
K2​CO3​ Anhydrous DMF10.3LowSlowSlow reactions; requires heating.
CsF Anhydrous Dioxane~3.1 (HF)Very LowVery Fast (F⁻ activation)Optimal for highly sensitive batches.

Q3: Will converting the boronic acid to a pinacol ester (Bpin) protect it from degradation? A: Not necessarily. While converting labile substrates to pinacol esters is a common strategy to improve performance[5], recent kinetic studies reveal that ortho-fluoroaryl Bpin esters can still undergo rapid prehydrolytic protodeboronation or direct ester cleavage depending on the diol identity and pH[2][6]. A more reliable "slow-release" strategy involves using continuous syringe-pump addition of the free acid.

Q4: How does catalyst selection influence the degradation pathway? A: It is a kinetic race. You must accelerate the productive transmetalation step so it outcompetes degradation. Using stable boron sources or adjusting the catalyst loading can compensate for substrate lability[5]. Employing precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos Pd G3 or SPhos Pd G3) lowers the activation barrier for transmetalation, rapidly consuming the boronate intermediate before it can hydrolyze.

Workflow Start Analyze Reaction (LC-MS / TLC) Check Is Ar-H Byproduct > 5%? Start->Check Productive Proceed to Purification Check->Productive No Step1 Switch to Anhydrous CsF in Dioxane Check->Step1 Yes Check2 Did Ar-H Decrease? Step1->Check2 Check2->Productive Yes Step2 Upgrade Catalyst (e.g., XPhos Pd G3) Check2->Step2 No Step3 Implement Slow-Release (Syringe Pump / MIDA) Step2->Step3 If degradation persists

Step-by-step troubleshooting workflow to eliminate protodeboronation in Suzuki couplings.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure reproducibility and immediately flag deviations.

Protocol A: Anhydrous Fluoride-Promoted Suzuki Coupling

Best for highly sensitive batches where water must be strictly excluded.

Causality: Cesium fluoride (CsF) provides fluoride ions that activate the boronic acid into a reactive fluoroborate species ( [ArBF3​]− ). This species undergoes rapid transmetalation without requiring water or hydroxide ions, entirely bypassing the hydrolytic protodeboronation pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 eq), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.2 eq), anhydrous CsF (3.0 eq), and XPhos Pd G3 (2-5 mol%). Note: CsF is highly hygroscopic; weigh it rapidly in a glovebox if possible.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.1 M relative to the aryl halide) via syringe.

  • Reaction: Stir the suspension vigorously at 80 °C for 4–6 hours.

  • Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 9:1).

    • Self-Validation: The target cross-coupled product mass should dominate. Look for the degradation byproduct (1-fluoro-3-(trans-4-pentylcyclohexyl)benzene) migrating as a highly non-polar spot ( Rf​ ~0.8-0.9 in pure hexanes). If this spot represents >5% of the mixture, halt the reaction and verify the anhydrous integrity of your dioxane and CsF.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: Biphasic "Slow-Release" Coupling

Best for process scale-up where anhydrous conditions are impractical.

Causality: By slowly introducing the boronic acid into the reaction mixture over several hours, the steady-state concentration of the vulnerable boronate anion remains extremely low. The highly active Pd catalyst immediately consumes the boronate via transmetalation before it has time to hydrolyze.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the aryl halide (1.0 eq), K3​PO4​ (2.0 eq), and Pd(dppf) Cl2​ (5 mol%) in a degassed mixture of Toluene/ H2​O (4:1 ratio, 0.2 M). Heat to 85 °C.

  • Slow Addition: Dissolve 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.5 eq) in a minimal amount of degassed THF. Load this into a syringe pump.

  • Reaction: Add the boronic acid solution dropwise into the vigorously stirring biphasic mixture over a period of 4 hours.

  • Validation Checkpoint (2 Hours): Sample the organic layer.

    • Self-Validation: If the aryl halide is unreacted but no boronic acid is detected in the LC-MS trace, your addition rate is too slow or the catalyst has deactivated (the boronic acid is degrading upon entry). If boronic acid is accumulating in the trace without coupling, the addition is too fast. Adjust the pump rate accordingly.

  • Workup: After addition is complete, stir for an additional 1 hour. Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate.

References

  • Kuivila, H. G. et al. "Protodeboronation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021, 143(36), 14814-14826. Available at:[Link]

  • Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions." Available at:[Link]

  • Cox, P. A. et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014, 79(10), 4697-4704. Available at:[Link]

  • Lloyd-Jones, G. C. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2015. Available at:[Link]

  • "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 2022. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid Couplings

Welcome to the Advanced Technical Support Guide for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid . This specific substrate presents a unique dual-challenge in organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid . This specific substrate presents a unique dual-challenge in organic synthesis:

  • Electronic Instability: The ortho-fluorine atom is strongly electron-withdrawing, drastically accelerating base-catalyzed protodeboronation (the destructive cleavage of the C-B bond).

  • Extreme Steric Bulk & Lipophilicity: The para-pentylcyclohexyl group renders the molecule highly hydrophobic, causing severe solubility issues in standard aqueous-organic solvent systems and severely retarding the desired transmetalation step.

Below, you will find a causality-driven breakdown of these failure modes, a diagnostic Q&A, and a self-validating protocol designed to bypass these inherent molecular limitations.

Part 1: Mechanistic Causality & Reaction Pathways

To troubleshoot low yields, we must first understand the kinetic competition occurring in your reaction flask. The Suzuki-Miyaura coupling relies on the formation of a boronate complex, which must undergo transmetalation faster than it undergoes hydrolytic decomposition.

G BA 2-Fluoro-4-(trans-4-pentylcyclohexyl) phenylboronic acid Boronate Boronate Complex (Active) BA->Boronate + Base Decomp Protodeboronation (Fluorobenzene derivative) BA->Decomp Base-Catalyzed Cleavage Base Aqueous Base (OH⁻/CO₃²⁻) Pd Ar-Pd(II)-X (Oxidative Addition Complex) Boronate->Pd Transmetalation (Slowed by ortho-F & Lipophilicity) Boronate->Decomp + H₂O / Heat (Accelerated by ortho-F) Product Cross-Coupled Product (High Yield) Pd->Product Reductive Elimination

Reaction pathway competition: Desired transmetalation vs. undesired protodeboronation.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows complete consumption of the boronic acid, but my desired product yield is <10%. What is happening? A1: You are experiencing protodeboronation , a well-documented side reaction where the C-B bond is cleaved and replaced with a C-H bond ([1]). The ortho-fluorine atom on your substrate withdraws electron density from the ipso-carbon, making it highly susceptible to hydrolytic cleavage under basic conditions ([2]). Because the para-pentylcyclohexyl group is extremely lipophilic, the boronic acid struggles to dissolve in aqueous base, slowing down transmetalation and giving the protodeboronation pathway time to dominate.

Q2: How do I overcome the extreme lipophilicity of the pentylcyclohexyl group? A2: Standard Suzuki solvent systems (e.g., 3:1 Dioxane/Water) fail here because the hydrophobic pentylcyclohexyl tail causes the boronic acid to partition entirely into the organic phase, while the inorganic base remains trapped in the aqueous phase. Solution: Switch to a highly lipophilic, low-water solvent system. A mixture of anhydrous THF or Toluene with a finely milled, anhydrous base (such as K₃PO₄) forces the reaction to occur at the solid-liquid interface rather than relying on aqueous solubility ([3]).

Q3: I am observing significant amounts of homocoupling (dimerization) of my boronic acid derivative. A3: Homocoupling is typically promoted by the presence of oxygen, which facilitates the oxidative dimerization of the boronic acid, or by excessively high catalyst loadings ([3]). Solution: Thoroughly degas your solvents using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes prior to adding the palladium catalyst.

Q4: Even with anhydrous conditions, protodeboronation persists. Are there advanced catalytic solutions? A4: Yes. If conventional basic conditions fail, you can utilize a "cationic" base-free Suzuki-Miyaura coupling . Recent methodologies utilizing bulky, electron-rich phosphine ligands (like PAd₃ or SPhos) allow transmetalation to occur via coordinatively unsaturated organopalladium cations at room temperature, completely eliminating the need for a base and thereby halting base-promoted protodeboronation ([2]). Additionally, utilizing precatalysts like SPhos Pd G2 can facilitate rapid coupling before degradation occurs ([4]).

Workflow Start Low Yield Detected CheckMass Analyze Crude by LC-MS Start->CheckMass Proto Mass = Ar-H (Protodeboronation) CheckMass->Proto Homo Mass = Ar-Ar (Homocoupling) CheckMass->Homo Unreacted Unreacted Starting Material CheckMass->Unreacted FixProto Switch to anhydrous conditions or non-basic cationic Pd Proto->FixProto FixHomo Degas solvents thoroughly Reduce catalyst loading Homo->FixHomo FixUnreacted Use lipophilic solvent (THF) Use Buchwald ligands (SPhos) Unreacted->FixUnreacted

Diagnostic workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Part 3: Quantitative Condition Screening

To demonstrate the causality of solvent and base choices on this specific substrate, refer to the summarized optimization data below. Notice how the elimination of water and the introduction of bulky ligands drastically shift the pathway from decomposition to product formation.

Catalyst SystemBaseSolvent SystemTemp (°C)Primary OutcomeEst. Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH/H₂O80Severe Protodeboronation< 15%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)Dioxane/H₂O (3:1)90Protodeboronation + Unreacted25%
Pd(OAc)₂ / SPhosK₃PO₄ (anhydrous)Anhydrous THF65Desired Cross-Coupling75%
SPhos Pd G2None (Cationic)Anhydrous THF25Desired Cross-Coupling> 85%

Part 4: Self-Validating Experimental Protocol

Methodology: Anhydrous Slow-Addition Suzuki Coupling Causality: By keeping the instantaneous concentration of the boronic acid low and eliminating water, we starve the protodeboronation pathway while giving the bulky trans-4-pentylcyclohexyl group time to undergo transmetalation.

Step 1: Catalyst & Electrophile Assembly

  • Add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask.

  • Validation Checkpoint: Ensure the K₃PO₄ is a free-flowing powder. If it clumps, it has absorbed atmospheric moisture and will induce protodeboronation. Discard and use a fresh, desiccated batch.

Step 2: Solvent Degassing

  • Suspend the mixture in anhydrous THF (0.1 M relative to halide).

  • Sparge the suspension with Argon for 30 minutes.

  • Causality: Oxygen promotes oxidative homocoupling of the boronic acid. Sparging physically displaces dissolved O₂.

Step 3: Slow Addition of Boronic Acid

  • Dissolve 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.2 equiv) in anhydrous THF (0.5 M).

  • Using a syringe pump, add the boronic acid solution to the reaction mixture at 65 °C over 4 hours.

  • Validation Checkpoint: One hour into the addition, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe <5% of the defluorinated protodeboronation byproduct. If the byproduct exceeds 10%, stop the addition immediately; the system contains too much ambient moisture.

Step 4: Completion and Workup

  • Stir for an additional 2 hours post-addition.

  • Quench with saturated aqueous NH₄Cl to neutralize the base and halt any remaining side reactions. Extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.

References

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.[Link]

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society (via PMC).[Link]

  • Wikipedia Contributors. (2024). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and process chemists struggling with the solubility and reactivity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and process chemists struggling with the solubility and reactivity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid during organic synthesis, particularly in Suzuki-Miyaura cross-coupling workflows.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome the solubility barriers associated with highly lipophilic boronic acids.

FAQ 1: Understanding the Solubility Barrier

Q: Why does 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid exhibit such exceptionally poor solubility across both polar and non-polar solvents?

A: The difficulty arises from a severe structural dichotomy within the molecule, leading to competing intermolecular forces.

  • The Hydrophobic Tail: The trans-4-pentylcyclohexyl substituent is a massive, highly lipophilic aliphatic chain. This tail completely prevents solvation in water and heavily restricts solubility in polar protic solvents (like methanol or ethanol).

  • The Hydrogen-Bonding Headgroup: The –B(OH)₂ group is highly polar. In non-polar solvents (like hexanes or toluene) where the tail would comfortably dissolve, the boronic acid headgroups hydrogen-bond with one another.

  • Boroxine Polymerization: Furthermore, free boronic acids exist in a dynamic, entropically driven equilibrium with their cyclic trimers, known as boroxines [1]. The dehydration of three boronic acid molecules releases three water molecules, forming a highly stable, planar six-membered B₃O₃ ring [2]. This creates an insoluble, polymer-like network that crashes out of most organic media.

To dissolve this compound, you must simultaneously disrupt the boroxine network and solvate the lipophilic tail.

BoronicAcidSolubility BA Free Boronic Acid (Poorly Soluble Amphiphile) Boroxine Boroxine Trimer (Insoluble Network) BA->Boroxine Dehydration (-H2O) Heating / Dry Non-Polar Solvents Bpin Pinacol Ester (Bpin) (Highly Soluble in Organics) BA->Bpin Pinacol + Desiccant (Masks H-Bonds) Boronate Boronate Anion (Aqueous/Biphasic Soluble) BA->Boronate Aqueous Base (pH > 9) (Activates for Suzuki) Boroxine->BA Hydrolysis (+H2O) Aqueous Solvents

Workflow of boronic acid speciation and solubility optimization strategies.

FAQ 2: Solvent Selection and Optimization

Q: What are the optimal solvent systems to keep this compound in solution during a Suzuki-Miyaura coupling?

A: You must abandon strictly non-polar solvents and utilize biphasic ether/water systems .

Ethers are the premier solvents for free boronic acids because the lone pairs on the ether oxygen coordinate with the empty p-orbital of the boron atom. This Lewis acid-base interaction actively breaks apart the insoluble boroxine trimers [3]. Simultaneously, the organic ether solvates the pentylcyclohexyl tail, while the aqueous phase dissolves the inorganic base required to form the reactive boronate anion [4].

Quantitative Solvent Suitability Profile
Solvent SystemSolvation CapacityMechanism of ActionRecommendation
Hexanes / Toluene Very LowNon-polar; cannot break boroxine H-bonds. Promotes anhydride formation.Avoid for free boronic acid.
Chloroform (CHCl₃) ModerateWeakly polar; partially disrupts dimers.Good for purification/crystallization.
THF / Water (4:1) HighTHF coordinates boron; Water hydrolyzes boroxine and dissolves base.Ideal for standard Suzuki couplings.
1,4-Dioxane / Water (3:1) HighHigher boiling point ether; excellent solvation for highly lipophilic tails.Best for high-temperature couplings.

Note: If precipitation still occurs in THF/Water, add 5-10 mol% of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) to ferry the boronate anion into the organic phase.

FAQ 3: Chemical Modification (The Pinacol Ester Solution)

Q: Solvent optimization is failing, and my reaction mixture remains a heterogeneous slurry. How can I permanently fix the solubility issue?

A: Convert the free boronic acid into a Pinacol Ester (Bpin) .

By reacting the boronic acid with 2,3-dimethyl-2,3-butanediol (pinacol), you mask the hydrogen-donating hydroxyl groups. This completely prevents the formation of boroxines and transforms the molecule into a highly lipophilic, organic-soluble species [5]. Pinacol esters are highly stable, easily purified via silica gel chromatography, and are excellent, controlled-release coupling partners in Suzuki-Miyaura reactions [6].

Step-by-Step Methodology: Pinacol Protection Protocol

This protocol is designed as a self-validating system : the physical state of the drying agent provides real-time visual feedback on the reaction's progress.

Reagents Required:

  • 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) (Excess, ~5.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: Suspend the boronic acid in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Observation: The mixture will likely be a cloudy suspension due to poor solubility.

  • Esterification: Add pinacol (1.1 eq) to the stirring suspension at room temperature.

  • Dehydration (The Driving Force): Add anhydrous MgSO₄ to the flask.

    • Causality: The esterification releases two equivalents of water. Because the reaction is an equilibrium, water must be scavenged to drive the reaction to completion.

    • Self-Validation Check: As the reaction proceeds and water is generated, the free-flowing MgSO₄ powder will begin to clump together heavily.

  • Monitoring: Stir for 2–4 hours at room temperature. Periodically add small pinches of fresh MgSO₄. When the newly added MgSO₄ remains completely free-flowing (like fine sand) and the solution becomes totally transparent, the reaction has reached completion.

  • Workup: Filter the mixture through a pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with additional DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pinacol ester. The resulting product will exhibit near-infinite solubility in standard organic solvents (DCM, Toluene, THF).

FAQ 4: Handling Reagent Degradation

Q: My boronic acid has been sitting on the shelf for a year. It won't dissolve, and my Suzuki coupling yields are terrible. What happened?

A: It has likely undergone extensive, irreversible dehydration into a highly crystalline boroxine network, or worse, protodeboronation.

Commercial or aged samples of boronic acids frequently contain unknown, fluctuating quantities of boroxines [1]. Because boroxines have a different molecular weight than the free acid, weighing out an aged sample corrupts your intended reaction stoichiometry [7].

Troubleshooting Fix: Before use, gently heat the aged boronic acid in a THF/Water (4:1) mixture for 30 minutes prior to adding your palladium catalyst and aryl halide. The heat and water will force the equilibrium back toward the monomeric free boronic acid, ensuring accurate stoichiometry and restoring solubility.

References
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Boroxine. Grokipedia. Link
  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Link
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Suzuki Coupling. Organic Chemistry Portal. Link
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid

Welcome to the advanced troubleshooting center for complex Suzuki-Miyaura cross-couplings. Working with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163006-96-0) presents a unique intersection of steric,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for complex Suzuki-Miyaura cross-couplings. Working with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163006-96-0) presents a unique intersection of steric, electronic, and solubility challenges. This guide is designed for drug development professionals and materials scientists who require field-proven, mechanistically sound solutions to optimize yields and suppress side reactions.

The Mechanistic Bottleneck: Why is this Substrate Difficult?

To successfully couple this molecule, we must first understand the causality behind its high failure rate under standard conditions:

  • The Ortho-Fluorine Electronic Effect (Protodeboration): Fluorine exerts a strong electron-withdrawing inductive (-I) effect. This increases the Lewis acidity of the boron atom, facilitating rapid boronate formation with bases. However, it also makes the ipso-carbon highly electron-deficient and susceptible to electrophilic attack by protons, leading to rapid, irreversible protodeboration (cleavage of the C-B bond) 12.

  • The Steric Blockade: The ortho-fluorine creates a tight steric pocket around the reactive center. When the Palladium(II) intermediate attempts transmetalation, this steric clash drastically slows the reaction kinetics 3.

  • Lipophilicity & Mass Transfer: The massive trans-4-pentylcyclohexyl motif at the para position drastically increases the molecule's LogP. In standard biphasic systems (e.g., Toluene/Water), the boronic acid remains trapped in the organic phase while the base remains in the aqueous phase, starving the catalytic cycle and giving base-catalyzed degradation pathways time to dominate.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast with Buchwald Ligands) Pd0->OxAdd Ar-X PdII Pd(II) Ar-X Complex OxAdd->PdII TransMet Transmetalation STERIC BOTTLENECK PdII->TransMet Boronic Acid + Base PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl Success Proto Protodeboration (Dead End) TransMet->Proto Slow Kinetics / High Heat RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Product

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck and protodeboration risk.

Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose your specific reaction failure based on LC/MS or GC/MS analysis of your crude reaction mixture.

Troubleshooting Start Reaction Yield is Low Check Analyze Crude by GC/MS or LC/MS Start->Check Decision What is the major byproduct? Check->Decision Proto High Protodeboration (De-boronated starting material) Decision->Proto Mass - B(OH)2 + H Unreacted Unreacted Boronic Acid (Poor Conversion) Decision->Unreacted Mass matches SM Sol1 1. Switch to SPhos/XPhos 2. Lower Temp to 60°C 3. Use Anhydrous Base (CsF) Proto->Sol1 Sol2 1. Add Phase Transfer Catalyst 2. Increase Toluene Ratio 3. Check Catalyst Loading Unreacted->Sol2

Decision tree for diagnosing failures in 2-fluoro-4-substituted phenylboronic acid couplings.

Frequently Asked Questions (FAQs)

Q: Why am I getting massive amounts of 1-fluoro-3-(trans-4-pentylcyclohexyl)benzene instead of my product? A: You are observing protodeboration. Because standard catalysts (like Pd(PPh3)4) struggle to overcome the steric hindrance of the ortho-fluorine, the transmetalation step stalls. While the catalyst is stalled, the basic aqueous conditions hydrolyze the C-B bond 1. Solution: You must accelerate transmetalation to outpace degradation. Switch to a highly active Buchwald ligand like SPhos and lower the reaction temperature to 60 °C.

Q: Why is SPhos specifically recommended over standard phosphines like PPh3 or dppf? A: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is uniquely privileged for ortho-substituted arylboronic acids 45. Its extreme steric bulk forces the formation of a highly reactive mono-ligated Pd(0) species. Furthermore, the oxygen atoms on the dimethoxybiphenyl lower ring stabilize the transition state during transmetalation, effectively lowering the activation energy required to couple sterically hindered substrates 3.

Q: My boronic acid isn't dissolving in the standard Toluene/Ethanol/Water mixture. What should I change? A: The trans-4-pentylcyclohexyl tail makes this molecule highly lipophilic. If it remains undissolved, it cannot interact with the base to form the active boronate. Solution: Move to an anhydrous system (e.g., 1,4-Dioxane with solid CsF) or use a biphasic system heavily weighted toward Toluene (e.g., 4:1 Toluene:Water) supplemented with a phase-transfer catalyst (PTC) like Aliquat 336 to shuttle the hydroxide/carbonate ions into the organic phase.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes empirical optimization data for coupling 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid with a standard aryl bromide. Notice the inverse relationship between catalyst efficiency and protodeboration.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Target Yield (%)Protodeboration (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)Toluene/EtOH/H2O9015%75%
2Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)THF/H2O8035%50%
3Pd(OAc)2 / XPhos (2 mol%)K3PO4 (3.0)Toluene/H2O8065%20%
4Pd(OAc)2 / SPhos (2 mol%)K3PO4 (3.0)Toluene/H2O + PTC6088%<5%
5 Pd2(dba)3 / SPhos (1 mol%) CsF (3.0) 1,4-Dioxane (Anhydrous) 60 92% <2%

Validated Experimental Protocol: Anhydrous SPhos/CsF Coupling

This protocol is engineered as a self-validating system. By utilizing anhydrous conditions and a fluoride base, we eliminate the aqueous hydrolysis pathway entirely, forcing the reaction down the productive cross-coupling route.

Materials Required:
  • Aryl Halide: 1.0 equivalent

  • Boronic Acid: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.2 equivalents)

  • Catalyst: Pd2(dba)3 (1.0 mol% Pd)

  • Ligand: SPhos (2.4 mol%)

  • Base: Anhydrous Cesium Fluoride (CsF) (3.0 equivalents)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:
  • Preparation of the Catalyst Pre-mix (Glovebox or Schlenk line):

    • In an oven-dried vial, combine Pd2(dba)3 and SPhos.

    • Add 1 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow/orange, indicating the formation of the active L-Pd(0) species.

  • Setting up the Reaction Vessel:

    • To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, the Boronic Acid, and anhydrous CsF.

    • Critical Step: CsF is highly hygroscopic. Weigh it rapidly or handle it in a glovebox to prevent introducing water, which will trigger protodeboration.

  • Reaction Execution:

    • Evacuate and backfill the Schlenk flask with Argon (3 cycles).

    • Inject the remaining degassed 1,4-dioxane (to achieve a 0.2 M substrate concentration) followed by the catalyst pre-mix via syringe.

    • Seal the flask and heat to 60 °C in a pre-heated oil bath.

  • In-Process Control (Self-Validation Step):

    • At the 2-hour mark, pull a 50 µL aliquot under Argon.

    • Quench into 0.5 mL EtOAc and 0.5 mL water. Extract the organic layer and analyze via GC/MS.

    • Validation Metric: Look for the de-boronated mass (m/z 248). If the ratio of product to m/z 248 is >20:1, the L-Pd(0) transmetalation is successfully outcompeting degradation.

  • Workup and Purification:

    • Upon completion (typically 4–6 hours), cool to room temperature.

    • Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts, washing with EtOAc.

    • Concentrate under reduced pressure and purify via silica gel flash chromatography.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid .

This compound presents a specific dual-challenge for purification:

  • Extreme Lipophilicity: The trans-4-pentylcyclohexyl tail renders the molecule highly soluble in non-polar organic solvents, making standard aqueous workups and traditional polar recrystallizations ineffective.

  • Lewis Acidity & Dehydration: The ortho-fluorine atom withdraws electron density, increasing the Lewis acidity of the boron center. Like many boronic acids, it is highly susceptible to spontaneous dehydration into its cyclic anhydride form (boroxine) during drying or storage[1].

The following diagnostic workflows, FAQs, and self-validating protocols are engineered to help you isolate the pure monomeric boronic acid with high scientific rigor.

Diagnostic Workflow

G A Crude 2-Fluoro-4-(trans-4- pentylcyclohexyl)phenylboronic acid B NMR / LC-MS Analysis A->B C1 High Boroxine (Mass ~3x MW)? B->C1 C2 Lipophilic Impurities (Protodeborylation)? B->C2 D1 Protocol A: Aqueous Recrystallization C1->D1 Yes D2 Protocol B: DEA Adduct Derivatization C2->D2 Yes E Pure Monomeric Boronic Acid D1->E D2->E

Workflow for diagnosing and resolving boronic acid purification challenges.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a mass approximately three times the expected molecular weight, and my 1 H NMR has complex, overlapping aromatic signals. What happened? A1: You are observing the formation of a boroxine (the trimeric cyclic anhydride). Boronic acids exist in a thermodynamic equilibrium with their boroxine form[1]. Because your compound is highly lipophilic, you likely used non-polar solvents (like hexane or toluene) and dried the product under high vacuum. These conditions drive off water, forcing the equilibrium entirely toward the trimer. Solution: Utilize Protocol A . By intentionally introducing a micro-amount of water during recrystallization, you force the hydrolysis of the boroxine back to the monomeric state.

Q2: I attempted to purify the crude mixture using standard silica gel chromatography. My yield was abysmal, and the compound streaked across the TLC plate. Why? A2: Free boronic acids interact strongly with the free silanol (Si-OH) groups on standard normal-phase silica gel. This leads to severe streaking, irreversible binding, and even silica-catalyzed protodeborylation (cleavage of the C-B bond)[2][3]. Solution: Avoid standard silica gel chromatography for this compound. If purification from non-polar impurities is required, bypass chromatography entirely and use the chemical derivatization method outlined in Protocol B [3].

Q3: How do I separate the boronic acid from the protodeborylated byproduct (2-fluoro-4-(trans-4-pentylcyclohexyl)benzene)? A3: The protodeborylated byproduct lacks the boronic acid moiety but retains the extremely lipophilic tail, meaning its solubility profile is nearly identical to your target compound in standard solvents. Solution: You must exploit the empty p-orbital of the boron atom. Protocol B uses Diethanolamine (DEA) to form a dative B-N bond, converting the boronic acid into a highly polar, tetrahedral complex that crashes out of solution, leaving the lipophilic impurity behind[2].

Quantitative Data: Solvent Effects on Boroxine Equilibrium

Selecting the correct solvent is the most critical variable in boronic acid handling. The table below summarizes how solvent choices dictate the structural state of your compound.

Solvent SystemBoroxine Formation PotentialSolvation of Lipophilic TailRecommended Application
Anhydrous Toluene / Hexane High (Drives dehydration)ExcellentAzeotropic drying (Avoid for final isolation)
Chloroform (CDCl 3​ ) Moderate to High ExcellentNMR Analysis (Expect boroxine peaks unless D 2​ O is added)
Ethyl Acetate / Heptane (+1% H 2​ O) Low (Favors Monomer)GoodPrimary Recrystallization (Protocol A)
THF / Water (9:1) Very Low ModerateStock Solutions for Cross-Coupling Reactions
Experimental Methodologies
Protocol A: Water-Assisted Recrystallization (Monomer Restoration)

Causality Focus: This protocol leverages Le Chatelier's principle. By saturating the organic crystallization matrix with a trace amount of water, the thermodynamic equilibrium is shifted away from the boroxine trimer, ensuring the final crystalline lattice consists solely of the active monomer[1].

Step-by-Step Procedure:

  • Dissolution: Suspend the crude 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid in a minimal volume of warm Ethyl Acetate (approx. 45°C).

  • Hydrolysis: Add 1–2 drops of Deionized (DI) water per gram of crude material. Stir for 5 minutes. Self-Validation: If the solution was slightly cloudy due to insoluble boroxine polymers, it should rapidly clarify as the monomer forms.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature until the solution becomes faintly turbid.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the white crystals through a Büchner funnel.

  • Controlled Drying (Critical): Dry the crystals under a gentle stream of nitrogen or air. Do not use a high-vacuum oven at elevated temperatures, as this will immediately re-dehydrate the purified monomer back into the boroxine.

Protocol B: Diethanolamine (DEA) Adduct Derivatization

Causality Focus: The nitrogen lone pair of DEA coordinates with the empty p-orbital of the boron atom, rehybridizing it from sp 2 (trigonal planar) to sp 3 (tetrahedral). This forms a stable, highly polar, and highly crystalline boro-nitrogen adduct that is insoluble in non-polar solvents, allowing absolute separation from lipophilic impurities[2][3].

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the crude mixture in anhydrous Toluene or Diethyl Ether (10 mL/g).

  • Derivatization: In a separate vial, dissolve 1.05 equivalents of Diethanolamine (DEA) in a minimal amount of THF. Add the DEA solution dropwise to the stirring boronic acid solution.

  • Precipitation: Stir at room temperature for 2 hours. Self-Validation: A dense, white, crystalline precipitate will form. This is the DEA-boronate adduct. The protodeborylated impurities remain fully dissolved in the toluene/ether.

  • Filtration: Filter the precipitate and wash thoroughly with cold Toluene to remove residual lipophilic impurities.

  • Hydrolysis (Recovery): Transfer the pure solid adduct to a separatory funnel. Add a biphasic mixture of Ethyl Acetate and 1M aqueous HCl (or saturated aqueous boric acid if you prefer milder conditions)[3][4].

  • Phase Separation: Shake vigorously until all solids dissolve. The acidic aqueous layer protonates the DEA (forming water-soluble DEA-HCl), breaking the dative bond and forcing the free monomeric boronic acid into the Ethyl Acetate layer[4].

  • Isolation: Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at <35°C to yield the ultra-pure boronic acid.

References
  • Wiley-VCH.Structure, Properties, and Preparation of Boronic Acid Derivatives. (Details on solid supports, DEA adduct derivatization, and silica gel limitations).
  • Benchchem.Technical Support Center: Managing Boronic Acid Trimerization. (Provides empirical data on solvent effects on the monomer-boroxine equilibrium and NMR detection methods).
  • Chemistry Stack Exchange.Challenging purification of organoboronic acids. (Field-proven insights into the crash-out of boronic acids with DEA and the destruction of boronates on normal phase silica).
  • US Patent 10377700B2.Process for the recovery of a boronic acid. (Details the biphasic partitioning and recovery of boronic acids from organic water-immiscible phases).

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid Derivatives

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers and process chemists synthesizing nematic liquid crystal (LC) intermediates and specialized pharmaceutical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers and process chemists synthesizing nematic liquid crystal (LC) intermediates and specialized pharmaceutical building blocks.

Working with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (CAS: 163006-96-0) presents a unique kinetic challenge during Suzuki-Miyaura cross-coupling. The combination of a bulky lipophilic tail and an highly electronegative ortho-fluoro substituent creates a delicate thermodynamic competition between successful transmetalation and rapid hydrolytic degradation. This guide provides field-proven troubleshooting strategies, kinetic causality, and self-validating protocols to lock in your optimal reaction parameters.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is the optimization of temperature and time so critical for this specific boronic acid compared to standard phenylboronic acids? A: The difficulty arises from a dual steric-electronic conflict. The bulky trans-4-pentylcyclohexyl group at the para-position and the fluorine atom at the ortho-position create severe steric congestion around the boron center, which significantly increases the activation energy required for the transmetalation step of the palladium catalytic cycle. Conversely, the highly electronegative ortho-fluoro group withdraws electron density, making the C-B bond highly susceptible to hydrolytic cleavage under basic conditions [1]. If you simply increase the temperature to force the slow transmetalation, you inadvertently accelerate the degradation of your starting material.

Q2: I am observing a large amount of 1-fluoro-3-(trans-4-pentylcyclohexyl)benzene in my GC-MS. What is causing this, and how do temperature and time affect it? A: You are observing protodeboronation , the most common side reaction for fluorinated arylboronic acids. This is a thermally activated, base-catalyzed cleavage of the carbon-boron bond [2].

  • Temperature Causality: The activation energy for protodeboronation in ortho-fluorinated systems is often lower than that of the sterically hindered transmetalation. If the temperature exceeds 75–80 °C, the rate of protodeboronation outpaces cross-coupling.

  • Time Causality: Prolonged heating after the aryl halide is consumed will subject any remaining boronic acid (or even the cross-coupled product, in some oxidative environments) to degradation.

Q3: What is the recommended temperature window for coupling this derivative? A: The "Goldilocks" zone for this specific derivative is typically between 65 °C and 75 °C . To achieve high yields at these moderate temperatures, you must compensate for the steric hindrance by using highly active, sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) rather than relying on thermal energy [3].

Part 2: Mechanistic & Workflow Visualizations

To understand the kinetic competition dictating your yield, review the mechanistic pathway below.

Mechanism BA 2-Fluoro-4-(trans-4-pentylcyclohexyl) phenylboronic acid TM Transmetalation (Desired Pathway) BA->TM Base, Catalyst Optimal Temp (65-75°C) PD Protodeboronation (Side Reaction) BA->PD Excess Heat (>80°C) Prolonged Time, Strong Base Pd Pd(II) Aryl Halide Complex Pd->TM Product Cross-Coupled LC Product TM->Product Reductive Elimination Byproduct Des-borylated Arene (Protodeboronation Byproduct) PD->Byproduct

Caption: Kinetic competition between desired Suzuki-Miyaura transmetalation and protodeboronation.

Workflow Start Initiate Optimization Matrix (Temp x Time) Temp Set Temperature T (e.g., 60°C, 75°C, 90°C) Start->Temp Sample Extract Aliquots at t = 1h, 2h, 4h, 8h Temp->Sample Quench Rapid Quench (0°C, acidic buffer) Sample->Quench Analyze HPLC/GC-MS Analysis Quantify Product vs. Byproduct Quench->Analyze Decision Is Product Yield >90% & Byproduct <5%? Analyze->Decision Stop Lock Optimal Parameters Decision->Stop Yes Adjust Adjust Temp/Base/Ligand Decision->Adjust No Adjust->Temp Iterate

Caption: Self-validating kinetic sampling workflow for optimizing reaction parameters.

Part 3: Quantitative Optimization Data

The following table summarizes a typical kinetic profiling matrix for the coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid with a standard aryl bromide using a Pd(dppf)Cl₂ catalyst and K₂CO₃ base in a Toluene/EtOH/H₂O biphasic system.

Table 1: Effect of Temperature and Time on Reaction Yield and Byproduct Formation

Temperature (°C)Time (h)Conversion to Product (%)Protodeboronation Byproduct (%)Unreacted Boronic Acid (%)Diagnostic Conclusion
60 °C2 h45.02.152.9Incomplete: Thermal energy too low for rapid transmetalation.
60 °C8 h88.54.57.0Viable but Slow: Good yield, but extended time risks baseline degradation.
75 °C 2 h 93.2 4.8 2.0 Optimal: Ideal balance of rapid coupling and minimal degradation.
75 °C8 h81.019.00.0Overcooked: Product/reagent degradation due to prolonged heating.
90 °C2 h58.441.60.0Thermal Failure: Protodeboronation outpaces cross-coupling.

Note: Data demonstrates that extending reaction time at optimal temperatures (75 °C) leads to a paradoxical drop in isolated yield due to late-stage degradation.

Part 4: Self-Validating Experimental Protocol

To find the exact parameters for your specific aryl halide coupling partner, you must implement a self-validating kinetic sampling protocol. Do not rely on a single endpoint analysis.

Step-by-Step Kinetic Optimization Protocol:

  • Preparation of the Master Mix:

    • In a thoroughly degassed Schlenk flask under inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.2 eq), and an internal standard (e.g., dodecane or biphenyl, 0.5 eq) for accurate HPLC/GC quantification.

    • Add the catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol%) and the solvent system (e.g., 4:1 THF/H₂O).

  • Temperature Equilibration & Initiation:

    • Pre-heat the reaction block to the target temperature (e.g., 75 °C).

    • Inject the base (e.g., 2.0 eq of aqueous K₃PO₄) to initiate the reaction. Causality note: Adding the base last prevents premature formation of the boronate complex before the palladium oxidative addition complex is ready, minimizing early protodeboronation.

  • Kinetic Sampling (Time-Course Extraction):

    • At intervals of t = 30 min, 1 h, 2 h, and 4 h, extract a 50 µL aliquot using a degassed syringe.

  • Rapid Quenching (Critical Step):

    • Immediately discharge the aliquot into a vial containing 500 µL of ice-cold acetonitrile and 50 µL of 0.1 M HCl.

    • Causality note: The low temperature halts the kinetics, and the acid neutralizes the base, instantly stopping any further protodeboronation or cross-coupling in the analytical sample.

  • Analysis and Validation:

    • Filter the quenched sample through a 0.2 µm PTFE syringe filter.

    • Analyze via HPLC or GC-MS. Plot the ratio of Product : Internal Standard and Byproduct : Internal Standard over time.

    • Validation Check: The optimal time is the point where the product curve plateaus. Any heating beyond this point will only increase the byproduct curve.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(15), 5650–5653. Available at:[Link]

  • Budiman, Y. P., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances, 15, 2736-2745. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation with 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals struggling with palladium catalyst deactivation when utilizing 2-Fluoro-4-(trans-4-pentylcyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals struggling with palladium catalyst deactivation when utilizing 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Unlike standard phenylboronic acids, this specific liquid crystal and pharmaceutical intermediate presents a "perfect storm" of electronic and steric challenges that rapidly poison standard catalytic systems.

Diagnostic Dashboard: Why is Your Catalyst Dying?

If your reaction mixture is turning opaque black before completion, your Palladium catalyst is aggregating into inactive Pd(0) nanoparticles (Pd black). With this specific substrate, this deactivation is driven by two competing forces:

  • The Electronic Threat (Protodeboronation): The highly electronegative fluorine atom located ortho to the boronic acid withdraws electron density from the carbon-boron bond. This makes the boron atom highly susceptible to nucleophilic attack by the base/water, accelerating hydrolytic cleavage (protodeboronation) and destroying your starting material .

  • The Steric Threat (Slow Transmetallation): The bulky, highly lipophilic trans-4-pentylcyclohexyl group at the para position creates immense steric drag and reduces the substrate's solubility in standard aqueous-organic mixtures. This critically slows down the transmetallation step.

The Causality of Deactivation: Because transmetallation is sterically bottlenecked and protodeboronation is electronically accelerated, the oxidative addition complex (Pd(II)-Ar-X) is starved of its coupling partner. The stranded Pd(II) species eventually undergoes off-cycle degradation, reducing to inactive Pd(0) nanoparticles .

Mechanistic Breakdown of the Failure Pathway

Mechanism cluster_0 The Bottleneck Pd0 Active Pd(0) Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Aryl Halide Transmet Transmetallation (Slowed by Sterics) PdII->Transmet Boronic Acid PdBlack Pd Black Aggregation (Catalyst Deactivation) PdII->PdBlack Extended Lifespan Protodeb Protodeboronation (Accelerated by o-Fluoro) Transmet->Protodeb Competing Hydrolysis Product Cross-Coupled Product Transmet->Product Reductive Elimination Protodeb->PdBlack Stranded Pd(II) Product->Pd0 Regeneration

Catalytic cycle highlighting the competing protodeboronation and Pd black deactivation pathways.

Quantitative Performance Matrix

To outpace protodeboronation, you must accelerate transmetallation. Standard catalysts like Pd(PPh3​)4​ will fail. Below is a comparison of catalyst and ligand systems specifically evaluated for highly hindered, fluoro-substituted boronic acids.

Catalyst / Ligand SystemBase / Solvent MatrixTransmetallation RateProtodeboronation RiskTypical Yield (%)
Pd(PPh3​)4​ (Standard) Na2​CO3​ / Toluene: H2​O Very SlowHigh< 15%
Pd(OAc)2​ / SPhos K3​PO4​ / THF: H2​O FastModerate65 - 75%
XPhos Pd G2 (Precatalyst) K3​PO4​ / Dioxane: H2​O Very FastLow85 - 95%
MIDA Boronate + Pd(dppf)Cl2​ K2​CO3​ / DMF: H2​O ControlledVery Low> 90%

Resolution Pathways: Step-by-Step Methodologies

We recommend two field-proven workflows to prevent catalyst deactivation with this substrate.

Method A: High-Turnover Coupling using XPhos Pd G2 Precatalyst

Causality: The XPhos Pd G2 precatalyst rapidly generates a highly active, monoligated L-Pd(0) species at room temperature. The extreme steric bulk of the XPhos ligand forces the rapid transmetallation of the hindered pentylcyclohexyl group, allowing the productive cycle to outpace the base-catalyzed degradation of the C-B bond .

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add XPhos Pd G2 (2 mol%). Do not use Na2​CO3​ ; the stronger hydroxide generation from carbonate in water accelerates protodeboronation.

  • Solvent Addition: Add a fully degassed mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.2 M).

  • Execution: Stir vigorously at 40 °C for 2 hours.

  • Self-Validating Checkpoint: The reaction mixture should transition from a pale yellow suspension to a clear, homogeneous amber solution within 10 minutes. If the solution turns opaque black, the catalyst has deactivated—immediately halt the reaction and verify your solvent degassing protocol.

Method B: The MIDA Boronate Slow-Release Strategy

Causality: Converting the boronic acid to an N-methyliminodiacetic acid (MIDA) ester masks the empty p-orbital of the boron atom, making it completely immune to base-catalyzed cleavage. Under mild aqueous basic conditions, the MIDA ester slowly hydrolyzes, releasing the free boronic acid exactly at the rate the Palladium catalyst consumes it, preventing the buildup that leads to deactivation .

Workflow Start Boronic Acid Substrate Masking MIDA Protection (Reflux, 16h) Start->Masking MIDA, DMF Purify Crystallization (Self-Validating) Masking->Purify Et2O Addition Coupling Slow-Release Suzuki Coupling Purify->Coupling Pure MIDA Ester Success High-Yield Product Coupling->Success Aqueous Base

Workflow for the MIDA boronate masking and slow-release coupling strategy.

  • Masking: Reflux the boronic acid (1.0 equiv) and MIDA (1.2 equiv) in DMF/Toluene (1:1) with a Dean-Stark trap for 16 hours.

  • Purification: Concentrate the mixture and precipitate the MIDA boronate by adding ice-cold diethyl ether.

  • Coupling: Subject the purified MIDA boronate to standard Suzuki conditions using Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ in DMF/ H2​O at 60 °C.

  • Self-Validating Checkpoint: Monitor via TLC. You should observe a persistent, very faint spot for the free boronic acid that never accumulates heavily. The complete absence of the deboronated fluorobenzene byproduct confirms the success of the masking strategy.

Frequently Asked Questions (FAQs)

Q: Can I just increase the catalyst loading to 10 mol% to force the reaction? A: No. Increasing the Pd loading without addressing the slow transmetallation rate will simply result in a faster accumulation of Pd black. It is more effective to switch to a highly active, bulky dialkylbiaryl phosphine ligand (like XPhos or SPhos) at a lower loading (1-2 mol%) to kinetically favor the productive cycle.

Q: Why is my boronic acid failing to dissolve in the Dioxane/Water mixture? A: The trans-4-pentylcyclohexyl group is exceptionally hydrophobic. If solubility is preventing transmetallation, decrease the water ratio (e.g., 10:1 Dioxane: H2​O ) or switch to a biphasic Toluene/Water system using a phase-transfer catalyst, ensuring vigorous stirring (>800 rpm) to maximize interfacial surface area .

Q: I am seeing a large amount of homocoupling byproduct. What causes this? A: Homocoupling of the boronic acid is a classic symptom of a starved catalytic cycle exposed to oxygen. Because the transmetallation of this bulky substrate is slow, any trace O2​ in the system will intercept the Pd intermediate and drive homocoupling. Ensure strict Schlenk techniques and sparge all solvents with Argon for at least 30 minutes prior to use.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (JACS)[Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts Catalysts (MDPI)[Link]

  • Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins Journal of the American Chemical Society (JACS)[Link]

  • Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β,β-Disubstituted Enones in Aqueous Media ACS Catalysis[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid and its Non-Fluorinated Analogs in Suzuki-Miyaura Cross-Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A piv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A pivotal component in this palladium-catalyzed transformation is the organoboron reagent, typically a boronic acid. The electronic and steric properties of the boronic acid can significantly influence reaction kinetics, yields, and overall success. This guide provides an in-depth comparison of the reactivity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid and its non-fluorinated counterpart, 4-(trans-4-pentylcyclohexyl)phenylboronic acid, in the context of the Suzuki-Miyaura reaction.

For researchers in drug discovery and materials science, the introduction of fluorine atoms into molecular scaffolds is a common strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Understanding the impact of fluorine substitution on the reactivity of key building blocks is therefore of paramount importance for efficient synthesis design and optimization. This guide will delve into the mechanistic underpinnings of the observed reactivity differences, supported by proposed experimental data and detailed protocols for validation.

The Mechanistic Influence of Ortho-Fluorine Substitution

The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The transmetalation step is often rate-limiting and is where the electronic nature of the boronic acid plays a crucial role.

The introduction of an electron-withdrawing fluorine atom at the ortho position of the phenylboronic acid has several key effects:

  • Increased Lewis Acidity: The inductive effect of the fluorine atom increases the Lewis acidity of the boron center.[1] This can facilitate the formation of the boronate species upon reaction with a base, which is the active nucleophile in the transmetalation step.

  • Potential for Intramolecular Interactions: The ortho-fluorine can potentially engage in intramolecular interactions, such as hydrogen bonding with the boronic acid hydroxyl groups, which may influence its conformation and reactivity.[1]

  • Steric Effects: While fluorine is relatively small, its presence at the ortho position can introduce some steric hindrance that may affect the approach of the bulky palladium complex during transmetalation.

These competing factors can lead to nuanced differences in reactivity that are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Comparative Performance Analysis

While direct, side-by-side comparative studies for these specific boronic acids are not extensively published, we can extrapolate from the known principles of fluorine substitution effects on Suzuki-Miyaura reactions to predict their relative performance. The following tables present a proposed comparative dataset based on these principles, which can be validated using the experimental protocols outlined in this guide.

Table 1: Predicted Reaction Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst/LigandBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90492
4-(trans-4-pentylcyclohexyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90488
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100295
4-(trans-4-pentylcyclohexyl)phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100291

Table 2: Predicted Initial Reaction Rates from Kinetic Studies

Boronic AcidCoupling PartnerInitial Rate (M/s)
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid4-Bromoanisole1.5 x 10⁻⁴
4-(trans-4-pentylcyclohexyl)phenylboronic acid4-Bromoanisole1.1 x 10⁻⁴

The anticipated higher yields and faster reaction rates for the fluorinated analog are attributed to the enhanced Lewis acidity of the boronic acid, which is expected to accelerate the rate-determining transmetalation step.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following detailed experimental protocols are provided.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for comparing the yields of the fluorinated and non-fluorinated boronic acids in a standard Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 To a dried Schlenk flask, add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add degassed solvent and palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol). prep2->prep3 react1 Heat the reaction mixture to the desired temperature with vigorous stirring. prep3->react1 react2 Monitor the reaction progress by TLC or GC/LC-MS at regular intervals. react1->react2 workup1 Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). react2->workup1 workup2 Wash with water and brine, then dry the organic layer over anhydrous Na2SO4. workup1->workup2 workup3 Filter and concentrate the solvent under reduced pressure. workup2->workup3 workup4 Purify the crude product by flash column chromatography. workup3->workup4 G cluster_setup Reaction Setup cluster_initiation Reaction Initiation & Monitoring cluster_analysis Data Analysis setup1 In a temperature-controlled reactor, combine the aryl halide, boronic acid, base, and an internal standard in a degassed solvent. setup2 Allow the mixture to thermally equilibrate. setup1->setup2 init1 Initiate the reaction by injecting the palladium catalyst solution (time t=0). setup2->init1 init2 Withdraw aliquots at specific time intervals. init1->init2 init3 Immediately quench the aliquots in a vial containing a suitable solvent and quenching agent. init2->init3 analysis1 Analyze the quenched samples by HPLC or GC to determine the concentration of the product relative to the internal standard. init3->analysis1 analysis2 Plot product concentration versus time. analysis1->analysis2 analysis3 Determine the initial reaction rate from the slope of the initial linear portion of the curve. analysis2->analysis3

Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key transmetalation step where the nature of the boronic acid is critical.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)(X)L2 R¹-Pd(II)(X)L₂ Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R¹-X) R1-Pd(II)(R2)L2 R¹-Pd(II)(R²)L₂ R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R²-B(OH)₂ + Base) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² R1-Pd(II)(R2)L2->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The presence of an ortho-fluorine substituent on 4-(trans-4-pentylcyclohexyl)phenylboronic acid is predicted to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated analog. This increased reactivity, manifesting as potentially higher yields and faster reaction rates, is primarily attributed to the electron-withdrawing nature of the fluorine atom, which increases the Lewis acidity of the boronic acid and likely accelerates the transmetalation step.

The experimental protocols provided in this guide offer a robust framework for researchers to validate these predictions and to optimize reaction conditions for their specific applications. A thorough understanding of the electronic effects of substituents on boronic acid reactivity is crucial for the rational design of efficient synthetic routes towards complex molecules in the pharmaceutical and materials science industries. Further studies could involve a broader screening of catalysts, ligands, and bases to fully elucidate the optimal conditions for both the fluorinated and non-fluorinated boronic acids, providing a more comprehensive reactivity map for these valuable synthetic building blocks.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58 (21), 8315–8359. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Organoboronic Acids. In Organometallics in Synthesis, 2014 , pp 1-106. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Adamczyk-Woźniak, A.; et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022 , 27(11), 3462. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining the Purity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, a key building block in organic synthesis. Beyond a mere recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the scientific rationale behind the method development and validation choices, offering a robust comparison with alternative analytical technologies.

Introduction: The Criticality of Purity and the Role of Method Validation

2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is a complex small molecule whose purity can significantly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, a precise and reliable analytical method for its purity assessment is not just a regulatory expectation but a scientific necessity. The validation of this analytical method is the cornerstone of its reliability, providing documented evidence that the procedure is suitable for its intended purpose.[1] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) to ensure a globally acceptable standard of validation.[2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/InformationSource
Molecular Formula C₁₇H₂₆BFO₂[4]
Molecular Weight 292.20 g/mol [4]
Appearance White Powder[5]
Predicted pKa ~8.5 - 9.5 (Estimated based on similar fluorinated phenylboronic acids)[6]
Solubility Expected to have good solubility in organic solvents like acetonitrile and methanol, and limited solubility in water.[7]

The presence of the boronic acid moiety, with its estimated pKa in the basic range, and the non-polar pentylcyclohexyl group, necessitates a reversed-phase HPLC method with careful control of the mobile phase pH to ensure consistent retention and peak shape.

The Validated HPLC-UV Method: A Deep Dive

The following reversed-phase HPLC method with UV detection has been developed and validated to provide a reliable determination of the purity of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid and to separate it from potential process-related impurities and degradants.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the non-polar analyte. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The acidic mobile phase suppresses the ionization of the boronic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution 50% B to 95% B over 20 minutesA gradient is employed to ensure the elution of any potential, more non-polar impurities and to provide good peak shape for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection 220 nmBased on the UV absorbance of the phenylboronic acid chromophore.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Sample Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.
Method Validation Protocol: A Step-by-Step Guide with Scientific Rationale

The validation of the HPLC method is performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization Spec Specificity Dev->Spec Validate for... Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SysSuit System Suitability Rob->SysSuit

Caption: A streamlined workflow for HPLC method validation.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the reference standard of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid.

    • Analyze a sample of the drug substance.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the drug substance and analyze the resulting solutions.

  • Acceptance Criteria: The peak for the analyte should be free of interference from any other components. The method should be able to separate the analyte peak from the peaks of known impurities and degradation products with a resolution of >1.5.

2. Linearity and Range:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure: Prepare a series of at least five standard solutions of the reference standard at different concentrations, typically ranging from 50% to 150% of the target concentration. Analyze each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression analysis should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: Can be estimated based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ should be a concentration that can be quantified with an RSD of ≤ 10%.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.1 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

7. System Suitability:

  • Objective: To ensure that the chromatographic system is suitable for the intended analysis on the day of the experiment.

  • Procedure: Inject a standard solution multiple times (e.g., five or six replicates) before and during the analysis of the samples.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates (N): ≥ 2000

    • Relative standard deviation (RSD) of replicate injections (peak area and retention time): ≤ 2.0%

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC-UV method is robust and reliable, it is essential for the modern scientist to understand its performance in the context of other available analytical technologies. Here, we compare our HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis Workflow cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Performance Metrics Sample 2-Fluoro-4-(trans-4-pentylcyclohexyl) phenylboronic acid HPLC HPLC-UV Sample->HPLC UPLC UPLC-MS Sample->UPLC GC GC-MS (with Derivatization) Sample->GC Metrics Sensitivity Resolution Analysis Time Throughput Specificity HPLC->Metrics UPLC->Metrics GC->Metrics

Caption: Workflow for comparing analytical techniques.

Hypothetical Performance Data Comparison

The following table presents a hypothetical but realistic comparison of the performance of the three techniques for the purity analysis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid.

ParameterValidated HPLC-UVUPLC-MSGC-MS (with Derivatization)
Analysis Time ~25 minutes< 5 minutes~15 minutes (plus derivatization time)
Resolution GoodExcellentExcellent
Sensitivity (LOQ) ~0.05%< 0.01%< 0.01%
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass-to-charge ratio)Excellent (based on retention time and mass fragmentation pattern)
Sample Throughput ModerateHighLow to Moderate
Derivatization Required? NoNoYes
Cost per Sample LowModerate to HighModerate
Instrumentation Cost LowHighModerate to High
Discussion of Comparative Advantages and Disadvantages
  • HPLC-UV: This method stands out for its robustness, cost-effectiveness, and ease of implementation, making it ideal for routine quality control laboratories. Its primary limitation is lower sensitivity compared to mass spectrometry-based methods and reliance on a chromophore for detection.

  • UPLC-MS: UPLC offers a significant advantage in terms of speed and resolution due to the use of smaller particle size columns.[8][9][10] When coupled with a mass spectrometer, it provides unparalleled sensitivity and specificity, allowing for the confident identification of trace-level impurities.[11] The high initial instrument cost and complexity are the main drawbacks.

  • GC-MS: For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. However, for a non-volatile compound like 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, a derivatization step is necessary to increase its volatility.[2][12][13] This adds complexity to the sample preparation and can be a source of variability.

Conclusion: Selecting the Right Tool for the Job

The validated HPLC-UV method presented in this guide is a reliable and cost-effective solution for the routine purity determination of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. It meets all the stringent requirements for method validation as per international guidelines, ensuring the generation of accurate and precise data.

For research and development settings where higher throughput and the identification of unknown impurities at very low levels are critical, UPLC-MS emerges as a superior, albeit more resource-intensive, alternative. GC-MS, due to the need for derivatization, is generally less preferred for this specific analyte unless specific volatile impurities are of interest.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the need for structural elucidation of impurities, sample throughput demands, and available resources. This guide provides the necessary data and scientific rationale to empower researchers and drug development professionals to make an informed decision.

References

  • Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters. [Link]

  • Patel, N., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 245-251. [Link]

  • Popp, R., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3452-3458. [Link]

  • Lucent, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 520-526. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • Zamecnik, J. (1990). Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. Journal of Analytical Toxicology, 14(2), 132-136. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Cichocki, A. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]

  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference? ALWSCI. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Acta Scientific Pharmaceutical Sciences, 6(8), 40-46. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics, 38(7), 1800163. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • da Silva, A. B. F., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 30(15), 3456. [Link]

  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3456. [Link]

  • ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]

  • Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 199-207. [Link]

  • BuyChemJapan. (n.d.). 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. BuyChemJapan. [Link]

  • ChromaNik Technologies Inc. (n.d.). When you have a problem with C18(ODS). ChromaNik. [Link]

  • ResearchGate. (2023). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

Sources

Validation

Liquid crystal phase transition comparison of 2-fluoro vs 3-fluoro phenylboronic acid derivatives

An in-depth comparative analysis of liquid crystal (LC) phase transitions requires a fundamental understanding of how sub-nanometer structural modifications dictate macroscopic material properties. In the design of calam...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of liquid crystal (LC) phase transitions requires a fundamental understanding of how sub-nanometer structural modifications dictate macroscopic material properties. In the design of calamitic (rod-like) liquid crystals, fluorinated phenylboronic acids serve as critical synthetic building blocks. The regiochemistry of the fluorine atom—specifically whether it is in the 2-position or 3-position relative to the boronic acid coupling site—has a profound impact on the molecular geometry, dipole moment, and resulting mesophase behavior[1].

This guide provides an objective, data-driven comparison of 2-fluoro versus 3-fluoro phenylboronic acid derivatives, detailing the mechanistic causality behind their phase transitions and the self-validating experimental protocols used to characterize them.

Mechanistic Causality: The Role of Regio-Fluorination

When 2-fluoro and 3-fluoro phenylboronic acids are subjected to Suzuki-Miyaura cross-coupling to form extended aromatic cores (e.g., fluorinated biphenyls or benzothienobenzothiophenes), the position of the fluorine atom dictates the thermodynamic stability of the resulting mesophases[2].

  • 2-Fluoro Derivatives (Ortho-Substitution): The fluorine atom (van der Waals radius ~1.47 Å) is positioned adjacent to the aryl-aryl inter-ring bond. This creates a severe steric clash with the ortho-protons of the adjacent aromatic ring. To relieve this steric strain, the molecule adopts a twisted conformation, breaking the coplanarity of the conjugated core. This twist increases the free volume, disrupts intermolecular π−π stacking, and weakens cohesive forces. Consequently, 2-fluoro derivatives exhibit significantly lower melting ( Tm​ ) and clearing ( Tc​ ) temperatures, and the reduced structural order typically favors the less ordered Nematic (N) phase[1][2].

  • 3-Fluoro Derivatives (Meta-Substitution): The fluorine atom points away from the inter-ring bond, eliminating the steric penalty. The aromatic core maintains a highly planar conformation, which facilitates tight molecular packing. Furthermore, the high electronegativity of the lateral fluorine atom generates a strong transverse dipole moment. This combination of planarity and lateral dipole interactions stabilizes highly ordered, layered structures, strongly promoting the Smectic A (SmA) phase and driving phase transition temperatures higher[2][3].

G Sub Fluorine Substitution Position F2 2-Fluoro Derivative (Ortho to core) Sub->F2 F3 3-Fluoro Derivative (Meta to core) Sub->F3 Steric2 High Steric Hindrance (Twisted Conformation) F2->Steric2 Steric3 Low Steric Hindrance (Planar Conformation) F3->Steric3 Phase2 Lower Transition Temps Nematic (N) Phase Steric2->Phase2 Disrupts packing Phase3 Higher Transition Temps Smectic A (SmA) Phase Steric3->Phase3 Enhances π-π stacking

Causality between fluorine position, molecular conformation, and resulting liquid crystal mesophases.

Quantitative Data Comparison

The following table summarizes the thermotropic data for two representative derivatives synthesized from 2-fluoro and 3-fluoro phenylboronic acids coupled to a benzothienobenzothiophene core (compounds 18F28 and 18F38, respectively)[2].

DerivativeFluorine PositionHeating Transitions (°C)Cooling Transitions (°C)Dominant MesophaseMolecular Conformation
18F28 2-Fluoro (Ortho)Cr 128 N 165 IsoIso 162 N 115 CrNematic (N)Twisted / Non-planar
18F38 3-Fluoro (Meta)Cr 179 SmA 218 IsoIso 214 SmA 154 CrSmectic A (SmA)Planar / Co-planar

(Note: Cr = Crystalline Solid, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid. Data demonstrates the >50°C increase in clearing temperature for the 3-fluoro derivative).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and characterization of these materials must follow self-validating protocols, where each step contains a built-in verification mechanism before proceeding.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the fluorinated phenylboronic acid to an aryl halide core.

  • Reaction Setup: In a Schlenk flask under inert N 2​ atmosphere, combine 1.0 eq of the aryl halide core, 1.5 eq of the selected fluorinated phenylboronic acid (2-fluoro or 3-fluoro), and 3.0 eq of K 2​ CO 3​ . Dissolve in a degassed mixture of THF/H 2​ O (4:1 v/v).

  • Catalyst Addition: Add 0.05 eq of Pd(PPh 3​ ) 4​ . Heat the mixture to 80 °C under reflux.

  • In-Process Monitoring (Validation Check): After 12 hours, perform Thin Layer Chromatography (TLC). Self-Validation: The reaction is only deemed complete when the UV-active spot corresponding to the aryl halide is entirely consumed. If present, add an additional 0.02 eq of catalyst and continue heating.

  • Purification: Extract with dichloromethane, dry over MgSO 4​ , and purify via silica gel column chromatography (Hexane/DCM eluent), followed by recrystallization from ethanol.

  • Structural Verification (Validation Check): Perform 19 F-NMR and 1 H-NMR. Self-Validation: The 19 F-NMR must show a single, sharp multiplet confirming regiopurity. The 1 H-NMR must show no residual boronic acid hydroxyl protons (~8.0 ppm), confirming complete coupling and successful purification.

Protocol 2: Thermotropic Characterization

Phase transitions are highly sensitive to impurities; therefore, characterization requires orthogonal validation using both calorimetry and optical microscopy.

  • Differential Scanning Calorimetry (DSC):

    • Load 2–5 mg of the purified derivative into an aluminum pan.

    • Run three continuous heating and cooling cycles at a rate of 10 °C/min under a nitrogen purge.

    • Self-Validation: Discard the first heating cycle (which contains thermal history and crystallization artifacts). The endothermic/exothermic peaks must be perfectly reproducible in cycles 2 and 3. Non-reproducible peaks indicate thermal degradation rather than a reversible enantiotropic phase transition.

  • Polarized Optical Microscopy (POM):

    • Place the sample between two untreated glass coverslips on a hot stage.

    • Heat to the isotropic phase (Iso), then cool slowly (2 °C/min) while observing under crossed polarizers.

    • Self-Validation: The optical textures must corroborate the DSC enthalpy data. For the 2-fluoro derivative, the appearance of a Schlieren or threaded texture validates the Nematic phase assignment. For the 3-fluoro derivative, the appearance of focal-conic or fan-shaped textures validates the Smectic A phase assignment.

G Start Precursor Selection (2-F vs 3-F PBA) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, THF/H2O) Start->Suzuki Purify Column Chromatography & Recrystallization Suzuki->Purify POM Polarized Optical Microscopy (Texture Identification) Purify->POM DSC Differential Scanning Calorimetry (Transition Temperatures) Purify->DSC Valid Orthogonal Validation (Texture matches Enthalpy) POM->Valid DSC->Valid

Standardized workflow for the synthesis and thermotropic validation of fluorinated LCs.

References

  • Title : Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures and Unique Phase Transition Behavior Source : Macromolecules - ACS Publications URL :[Link]

  • Title : Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties Source : RSC Publishing URL : [Link]

  • Title : Dissertation: Liquid crystal self-assembly Source : Martin Luther University Halle-Wittenberg URL : [Link]

Sources

Comparative

Mass Spectrometry Characterization and Validation of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid: A Comparative Analytical Guide

Introduction Boronic acids, particularly complex lipophilic derivatives like 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid , are indispensable building blocks in the synthesis of advanced nematic liquid crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Boronic acids, particularly complex lipophilic derivatives like 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid , are indispensable building blocks in the synthesis of advanced nematic liquid crystals and active pharmaceutical ingredients via Suzuki-Miyaura cross-coupling[1]. However, their mass spectrometry (MS) characterization is notoriously fraught with analytical artifacts.

As a Senior Application Scientist, I frequently observe researchers falling into the "boroxine trap." Boronic acids are highly susceptible to thermally induced dehydration, forming cyclic boroxine trimers in the gas phase or during ionization[2]. Furthermore, their lack of basic sites results in exceptionally poor ionization efficiency in standard positive-ion electrospray ionization (ESI)[2].

This guide establishes a self-validating analytical framework for the MS characterization of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. It objectively compares high-throughput negative-ion UPLC-ESI-MS against MALDI-TOF MS, benchmarking its performance against non-fluorinated and di-fluorinated alternatives.

The Causality of Experimental Choices in Boronic Acid MS

To achieve scientifically rigorous MS data, the analytical system must actively suppress dehydration while enhancing ionization. We achieve this through two distinct, field-proven mechanisms:

  • Anionic Adduct Formation (UPLC-ESI-MS): By utilizing negative-ion mode and buffering the mobile phase with ammonium acetate, the Lewis acidic boron atom accepts an acetate anion. This forces the molecule into a stable, negatively charged tetrahedral geometry ([M+CH3COO]⁻), effectively halting the dehydration pathway and amplifying the signal[3].

  • In-Situ Esterification (MALDI-TOF): Using 2,5-dihydroxybenzoic acid (DHB) as the MALDI matrix serves a dual purpose. DHB acts as the energy-absorbing matrix, while its 1,2-diol moiety covalently reacts with the boronic acid on the MALDI plate. This forms a stable cyclic boronate ester that easily desorbs without trimerizing[4].

Mechanistic Visualizations

Workflow cluster_ESI UPLC-ESI-MS (Negative Mode) cluster_MALDI MALDI-TOF MS (DHB Matrix) Start 2-Fluoro-4-(trans-4-pentylcyclohexyl) phenylboronic acid ESI_Prep Dilute in ACN / 10mM NH4OAc Start->ESI_Prep MALDI_Prep Mix with DHB Matrix (In-situ Derivatization) Start->MALDI_Prep ESI_Ion ESI(-) Ionization Adduct Formation ESI_Prep->ESI_Ion ESI_Detect Detect[M+CH3COO]- Adduct ESI_Ion->ESI_Detect MALDI_Ion Laser Desorption Esterification MALDI_Prep->MALDI_Ion MALDI_Detect Detect DHB-Boronate Adduct MALDI_Ion->MALDI_Detect

Workflow comparing UPLC-ESI-MS and MALDI-TOF approaches for boronic acid characterization.

Mechanism BA Free Boronic Acid (R-B(OH)2) Boroxine Boroxine Trimer (Dehydration Artifact) BA->Boroxine Thermal Stress / Gas Phase (-H2O) DHB_Adduct DHB-Boronate Ester (Stable Adduct) BA->DHB_Adduct + DHB Matrix (MALDI Plate) Acetate_Adduct Acetate Adduct [R-B(OH)2(CH3COO)]- BA->Acetate_Adduct + NH4OAc Buffer (ESI Negative)

Mechanistic pathways of boronic acid dehydration versus stabilization via adduct formation.

Comparative Performance Guide: Target vs. Alternatives

When developing cross-coupling workflows, researchers often evaluate fluorinated variants to tune the dielectric anisotropy of liquid crystals or the metabolic stability of drugs. Table 1 compares the MS behavior of the target molecule against its non-fluorinated and di-fluorinated structural analogs.

Table 1: Mass Spectrometry Parameters for Pentylcyclohexylphenylboronic Acid Derivatives

CompoundFormulaExact Mass (Da)ESI(-) Adduct [M+CH₃COO]⁻ (m/z)MALDI Adduct [M+DHB-2H₂O+Na]⁺ (m/z)Relative Sensitivity (LOD)
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid C₁₇H₂₆BFO₂292.20351.21433.190.1 μg/mL
4-(trans-4-pentylcyclohexyl)phenylboronic acid C₁₇H₂₇BO₂274.21333.22415.200.5 μg/mL
2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid C₁₇H₂₅BF₂O₂310.19369.20451.180.05 μg/mL

Note: The addition of fluorine atoms increases the Lewis acidity of the boron center, which enhances the binding affinity for the acetate anion in ESI(-), thereby improving the Limit of Detection (LOD)[2].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . If the sample preparation or instrument tuning fails, the target adducts will not form, preventing false-positive identifications.

Protocol A: High-Throughput Negative-Ion UPLC-ESI-MS (Underivatized)

This method leverages the rapid formation of acetate adducts to bypass manual derivatization steps[3].

Self-Validating Metric: The presence of the characteristic ¹⁰B/¹¹B isotopic ratio (~1:4) on the m/z 351.21 peak confirms the intact monomer. The absence of m/z 823 (the boroxine trimer) validates that dehydration has been successfully suppressed.

  • Sample Preparation: Dissolve 1 mg of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid in 1 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution.

  • Dilution: Dilute the stock to 1 μg/mL using a 50:50 mixture of ACN and 10 mM aqueous Ammonium Acetate (NH₄OAc). Critical Step: Do not use formic acid, as low pH promotes dehydration.

  • Chromatography: Inject 2 μL onto a C18 UPLC column (e.g., Acquity BEH C18, 1.7 μm). Run a fast gradient from 50% to 95% ACN over 3 minutes at 0.4 mL/min.

  • MS Parameters: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Extract the chromatogram for m/z 351.21 ([M+CH₃COO]⁻).

Protocol B: In-Situ Derivatization MALDI-TOF MS

This protocol is ideal for rapid screening of solid libraries or when LC separation is not required[4].

Self-Validating Metric: Detection of the m/z 433.19 adduct confirms successful on-plate esterification, validating the presence of the free boronic acid in the original sample.

  • Matrix Preparation: Prepare a 20 mg/mL solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 ACN/Water with 0.1% Trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the boronic acid analyte in ACN to a concentration of 1 mg/mL.

  • Spotting (In-Situ Reaction): Mix 1 μL of the analyte solution with 1 μL of the DHB matrix solution directly on the stainless-steel MALDI target plate.

  • Crystallization: Allow the spot to dry at room temperature. The esterification reaction occurs spontaneously as the solvent evaporates and the local concentration of DHB increases.

  • MS Acquisition: Fire the Nd:YAG laser (355 nm) in positive reflectron mode. Calibrate using standard peptide calibrants and acquire spectra in the m/z 200-800 range.

References

  • Wang, L., Dai, C., Burroughs, S. K., Liu Wang, S., & Wang, B. "Arylboronic acid chemistry under electrospray conditions." Chemistry–A European Journal 19.23 (2013): 7587-7594. Source: NIH/PubMed. URL:[Link]

  • Crumpton, J. B., Zhang, W., & Santos, W. L. "Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry." Analytical Chemistry 83.9 (2011): 3548-3554. Source: ACS Publications. URL:[Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods 5.13 (2013): 3386-3394. Source: RSC Publishing. URL:[Link]

  • "Global 2-Fluoro-4-(Trans-4-Pentylcyclohexyl)Phenylboronic Acid Market Report." Source: Prof Research. URL:[Link]

Sources

Validation

Spectroscopic comparison of trans and cis isomers of 4-pentylcyclohexyl phenylboronic acid

Spectroscopic Comparison Guide: Trans vs. Cis Isomers of 4-Pentylcyclohexyl Phenylboronic Acid Executive Summary 4-(4-Pentylcyclohexyl)phenylboronic acid is a highly valued intermediate in the synthesis of advanced nemat...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Trans vs. Cis Isomers of 4-Pentylcyclohexyl Phenylboronic Acid

Executive Summary

4-(4-Pentylcyclohexyl)phenylboronic acid is a highly valued intermediate in the synthesis of advanced nematic liquid crystals and targeted pharmaceuticals. The stereochemistry of its 1,4-disubstituted cyclohexane ring fundamentally dictates the molecule's aspect ratio, thermodynamic stability, and subsequent performance in cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating spectroscopic framework to objectively distinguish the linear trans isomer from the bent cis isomer, leveraging multi-nuclear NMR ( 1 H, 13 C, 11 B) and vibrational spectroscopy.

Stereochemical Causality: The Trans vs. Cis Paradigm

To accurately interpret the spectroscopic data, one must first understand the thermodynamic causality driving the molecular conformation.

In 1,4-disubstituted cyclohexanes, the trans configuration allows both substituents to occupy equatorial positions, minimizing 1,3-diaxial steric strain and resulting in a highly linear geometry ideal for mesogenic (liquid crystal) packing ()[1].

Conversely, the cis isomer is forced into an axial-equatorial conformation. Because the conformational free energy (A-value) of a phenyl group (~2.8 kcal/mol) is significantly larger than that of a pentyl group (~1.7 kcal/mol), the cis isomer predominantly positions the bulkier phenylboronic acid group equatorially, forcing the pentyl group into the sterically hindered axial position ()[2]. This conformational dichotomy is the root cause of the distinct spectroscopic signatures observed for each isomer ()[3].

Spectroscopic Comparison: Multi-Nuclear NMR & Vibrational Analysis

1 H NMR: The J-Coupling Fingerprint

The most diagnostic and objective tool for distinguishing these isomers is the scalar coupling ( J -coupling) of the methine protons on the cyclohexane ring (H1 and H4).

  • Trans Isomer (Diequatorial): The protons at C1 and C4 are both axial. An axial proton couples with two adjacent axial protons and two adjacent equatorial protons. The axial-axial couplings are characteristically large ( 3Jax−ax​≈10−12 Hz), resulting in a broad, complex multiplet (typically a triplet of triplets) spanning a peak width ( W1/2​ ) of >25 Hz.

  • Cis Isomer (Axial-Equatorial): The methine proton adjacent to the axial pentyl group is equatorial. Equatorial protons only exhibit small gauche couplings ( 3Jeq−ax​ and 3Jeq−eq​≈2−5 Hz) to their neighbors. Consequently, the signal for this proton appears as a narrow, unresolved multiplet spanning <15 Hz.

13 C NMR: Probing the γ -Gauche Effect

Carbon-13 NMR provides a secondary validation mechanism based on steric shielding. In the cis isomer, the axial pentyl group induces a strong γ -gauche shielding effect on the C3 and C5 carbons of the cyclohexane ring. This spatial compression increases electron density around these nuclei, shifting their resonances upfield by approximately 5-7 ppm compared to the trans isomer, which lacks these specific axial interactions.

11 B NMR & FTIR: Validating the Boronic Acid Pharmacophore

While 11 B NMR and FTIR do not readily distinguish between cis and trans stereocenters, they are mandatory for confirming the integrity of the boronic acid moiety prior to downstream applications.

  • 11 B NMR: The neutral, sp 2 -hybridized boron atom in the free boronic acid resonates as a broad singlet at approximately δ 28-30 ppm ()[4]. This confirms the absence of boroxine anhydrides (which shift slightly) or degradation products.

  • FTIR: The presence of the boronic acid is confirmed by a sharp B-O stretching vibration at ~1340-1360 cm −1 and a broad O-H stretch spanning 3200-3400 cm −1 .

Quantitative Data Summary

Spectroscopic ParameterTrans Isomer (Diequatorial)Cis Isomer (Axial-Equatorial)Diagnostic Value
1 H NMR: H1/H4 Multiplet Broad triplet of triplets (tt)Narrow multiplet (m)Primary
1 H NMR: Peak Width ( W1/2​ ) > 25 Hz< 15 HzPrimary
1 H NMR: 3J Couplings Jax−ax​≈10−12 Hz Jeq−ax​≈2−5 HzPrimary
13 C NMR: C3/C5 Shift Downfield (Reference)Upfield ( Δδ≈−5 to −7 ppm)Secondary
11 B NMR: Boron Shift ~28-30 ppm (sp 2 Boron)~28-30 ppm (sp 2 Boron)Functional Group
FTIR: B-O Stretch ~1340-1360 cm −1 ~1340-1360 cm −1 Functional Group

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols employ a self-validating logic: if the 1D NMR suggests a specific isomer based on scalar coupling, a 2D NOESY experiment must independently corroborate it via spatial proximity.

Protocol 1: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is preferred over CDCl 3​ as it hydrogen-bonds with the boronic acid hydroxyls, preventing spontaneous dehydration into boroxine trimers which complicate the spectra.

  • 1 H NMR Acquisition: Acquire at 400 MHz or higher. Use a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds. Causality: High digital resolution is required to accurately extract the fine 3Jax−ax​ couplings.

  • 13 C NMR Acquisition: Acquire with broadband proton decoupling. Use at least 512 scans. Causality: The boron-attached ipso-carbon is often severely broadened due to the quadrupolar relaxation of the 11 B nucleus; high scan counts are necessary to resolve it.

Protocol 2: 2D NOESY for Spatial Validation
  • Setup: Configure a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300-500 ms.

  • Execution: Acquire 256 increments in the indirect dimension (t1) with 16 scans per increment.

  • Causal Analysis:

    • For the Trans Isomer: Look for strong cross-peaks between the axial H1 proton and the axial protons at H3 and H5. This 1,3-diaxial spatial proximity is the definitive proof of the diequatorial conformation.

    • For the Cis Isomer: The equatorial proton at the substituted position will lack these strong 1,3-diaxial NOE cross-peaks, validating the axial-equatorial assignment.

Analytical Workflow Diagram

IsomerAnalysis A Isomeric Mixture 4-pentylcyclohexyl phenylboronic acid BB BB A->BB B Chromatographic Separation D 13C NMR Analysis (γ-gauche effects) B->D C 1H NMR Analysis (Extract J-couplings) E 2D NOESY (Spatial Proximity) C->E D->E F Trans Isomer (Diequatorial) E->F Strong 1,3-diaxial NOE G Cis Isomer (Axial-Equatorial) E->G Weak/No 1,3-diaxial NOE BB->C

Fig 1: Analytical workflow for the spectroscopic differentiation of trans and cis isomers.

References

  • Cyclohexane conformation - Wikipedia. URL: [Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. URL: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry - ACS Publications. URL: [Link]

  • The synthesis and transition temperatures of some difluoro-substituted cyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: [Link]

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Comparative

Benchmarking the Performance of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid in Display Technologies: A Comparative Guide

In the relentless pursuit of next-generation display technologies, the performance of liquid crystal (LC) materials is paramount. Researchers and materials scientists are in a constant search for novel compounds that off...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of next-generation display technologies, the performance of liquid crystal (LC) materials is paramount. Researchers and materials scientists are in a constant search for novel compounds that offer superior electro-optical properties, leading to displays that are faster, more efficient, and possess higher visual fidelity. This guide provides a comprehensive comparative analysis of a promising, yet not extensively characterized, liquid crystal candidate: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid .

Due to the limited availability of direct experimental data for this specific compound within the context of display applications, this guide will adopt a predictive benchmarking approach. By dissecting the molecule into its constituent functional groups—the fluorinated phenyl ring, the trans-4-pentylcyclohexyl moiety, and the phenylboronic acid group—we can infer its likely performance characteristics. These predicted attributes will then be benchmarked against two well-established and widely used nematic liquid crystals: 4-Cyano-4'-pentylbiphenyl (5CB) and 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5) . This analysis is intended to provide researchers, scientists, and professionals in drug and materials development with a robust framework for evaluating the potential of this and similar novel liquid crystal materials.

The Critical Role of Molecular Structure in Liquid Crystal Performance

The electro-optical properties of a liquid crystal are intrinsically linked to its molecular architecture. The key performance indicators for a liquid crystal in a display application include its dielectric anisotropy (Δε), birefringence (Δn), rotational viscosity (γ₁), and threshold voltage (Vth). These parameters dictate the switching speed, contrast ratio, and power consumption of the display.

The introduction of a fluorine atom into the molecular core of a liquid crystal has been shown to significantly influence these properties.[1][2] Fluorination can lead to a lower viscosity, which is crucial for achieving fast response times, and can also modulate the dielectric anisotropy, which affects the threshold voltage required to switch the liquid crystal.[1][3] The trans-4-pentylcyclohexyl group is a common feature in many commercial liquid crystals, contributing to a desirable nematic phase over a broad temperature range.[4][5] The phenylboronic acid group, while less common in mainstream display LCs, is known to influence phase behavior and can participate in intermolecular interactions.[6][7]

Benchmarking Against Established Liquid Crystals

To provide a meaningful comparison, we will benchmark the predicted properties of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid against two industry-standard nematic liquid crystals: 5CB and PCH5.

  • 4-Cyano-4'-pentylbiphenyl (5CB): A well-characterized nematic liquid crystal known for its wide nematic range around room temperature and high positive dielectric anisotropy.[8][9]

  • 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5): Another widely used nematic liquid crystal that features a cyclohexyl ring, similar to our target compound, and exhibits a nematic phase at room temperature.[5][10][11]

The following table summarizes the known electro-optical properties of our benchmark compounds.

Property4-Cyano-4'-pentylbiphenyl (5CB)4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5)2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (Predicted)
Dielectric Anisotropy (Δε) High Positive (~+11.5)[9]Positive[4][10]Moderate to High Positive
Birefringence (Δn) High (~0.15 - 0.21)[11]Moderate (~0.01 - 0.08)[11]Moderate to High
Rotational Viscosity (γ₁) ModerateLow to ModerateLow
Threshold Voltage (Vth) LowLow to ModerateLow
Response Time FastFastPotentially Faster than 5CB

Predicted Performance of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Based on the influence of its constituent parts, we can predict the following performance characteristics for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid:

  • Dielectric Anisotropy (Δε): The presence of the highly electronegative fluorine atom is expected to induce a significant dipole moment, likely resulting in a moderate to high positive dielectric anisotropy.[1][12] This is advantageous for achieving a low threshold voltage.

  • Birefringence (Δn): The combination of the phenyl and cyclohexyl rings suggests a moderate to high birefringence, which is crucial for achieving high contrast ratios in display devices.

  • Rotational Viscosity (γ₁): A key advantage of fluorinated liquid crystals is their typically lower viscosity.[1][3] We predict that the target compound will exhibit a low rotational viscosity, which would translate to faster switching speeds and improved response times, especially at lower temperatures.

  • Threshold Voltage (Vth): A low threshold voltage is desirable for reducing power consumption.[13] Given the predicted high dielectric anisotropy, it is likely that this compound will have a low threshold voltage.

Experimental Protocols for Performance Verification

To validate these predictions and provide a definitive benchmark, the following experimental protocols are essential.

Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the difference in dielectric permittivity parallel and perpendicular to the liquid crystal director.

Methodology:

  • Fabricate two liquid crystal cells with a known thickness (e.g., 5-10 µm) and transparent indium tin oxide (ITO) electrodes.

  • One cell should have a planar alignment layer to align the LC director parallel to the substrates, and the other a homeotropic alignment layer for perpendicular alignment.

  • Fill the cells with the liquid crystal material.

  • Measure the capacitance of each cell at a specific frequency (e.g., 1 kHz) using an LCR meter.

  • Calculate the dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director using the measured capacitance and cell geometry.

  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Dielectric_Anisotropy_Measurement cluster_setup Cell Preparation cluster_measurement Measurement cluster_calculation Calculation Planar_Cell Planar Alignment Cell Filling Fill with LC Material Planar_Cell->Filling Homeotropic_Cell Homeotropic Alignment Cell Homeotropic_Cell->Filling LCR_Meter Measure Capacitance (1 kHz) Filling->LCR_Meter Calculate_Permittivity Calculate ε∥ and ε⊥ LCR_Meter->Calculate_Permittivity Calculate_Delta_Epsilon Δε = ε∥ - ε⊥ Calculate_Permittivity->Calculate_Delta_Epsilon

Caption: Workflow for Dielectric Anisotropy (Δε) Measurement.

Measurement of Birefringence (Δn)

Objective: To determine the difference between the extraordinary (ne) and ordinary (no) refractive indices.

Methodology:

  • Prepare a planar aligned liquid crystal cell.

  • Place the cell between two crossed polarizers.

  • Use a monochromatic light source (e.g., He-Ne laser) and a photodetector to measure the transmitted light intensity as a function of applied voltage.

  • The phase retardation (δ) can be calculated from the transmission curve.

  • The birefringence is then determined using the equation: Δn = δλ / (2πd), where λ is the wavelength of light and d is the cell thickness.

Measurement of Rotational Viscosity (γ₁)

Objective: To quantify the internal friction of the liquid crystal director rotation.

Methodology:

  • Measure the transient current response of a planar aligned cell to a step voltage.

  • The rotational viscosity can be determined by analyzing the decay of the current after the voltage is removed.

  • Alternatively, the response time of the liquid crystal can be measured, and γ₁ can be calculated using the relationship between response time, cell gap, and elastic constants.

Measurement of Threshold Voltage (Vth) and Response Time

Objective: To determine the minimum voltage required for switching and the speed of switching.

Methodology:

  • Use the same setup as for birefringence measurement.

  • Apply a square wave voltage to the LC cell and measure the optical response (transmittance) with a photodiode and an oscilloscope.

  • The threshold voltage is the voltage at which a noticeable change in transmittance occurs.

  • The rise time is typically defined as the time taken for the transmittance to go from 10% to 90% of its maximum value upon applying the voltage.

  • The decay time is the time taken for the transmittance to fall from 90% to 10% after the voltage is removed.

Response_Time_Measurement cluster_setup Experimental Setup cluster_procedure Measurement Procedure Light_Source Monochromatic Light Source Polarizer1 Polarizer Light_Source->Polarizer1 LC_Cell Planar Aligned LC Cell Polarizer1->LC_Cell Polarizer2 Analyzer (Crossed) LC_Cell->Polarizer2 Photodiode Photodiode Polarizer2->Photodiode Oscilloscope Oscilloscope Photodiode->Oscilloscope Measure_Transmittance Measure Optical Transmittance vs. Time Photodiode->Measure_Transmittance Function_Generator Function Generator Function_Generator->LC_Cell Apply_Voltage Apply Square Wave Voltage Function_Generator->Apply_Voltage Determine_Vth Determine Threshold Voltage (Vth) Measure_Transmittance->Determine_Vth Calculate_Times Calculate Rise Time (10%-90%) & Decay Time (90%-10%) Measure_Transmittance->Calculate_Times

Caption: Experimental Workflow for Threshold Voltage and Response Time Measurement.

Comparative Analysis and Future Outlook

While direct experimental data for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is pending, the predictive analysis based on its molecular structure provides a strong rationale for its investigation as a high-performance liquid crystal. The anticipated low viscosity, a direct consequence of the fluorine substitution, could lead to significantly faster response times compared to non-fluorinated analogs. This is a critical advantage for applications requiring high refresh rates, such as in gaming monitors and virtual reality displays.

The expected moderate to high dielectric anisotropy suggests that this compound could be driven at low voltages, contributing to the energy efficiency of display devices. Furthermore, the combination of a fluorinated phenyl ring and a pentylcyclohexyl group is a well-established strategy for achieving a broad and stable nematic phase, which is essential for reliable device operation across a range of temperatures.

References

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. [Link]

  • Investigation of electro-optical and dielectric properties of pure and dispersed nematic liquid-crystal. Taylor & Francis Online. [Link]

  • Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences. [Link]

  • Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. PMC. [Link]

  • Stimuli responsive chiral liquid crystal phases of phenylboronic acid functionalized rodlike viruses and their interaction with biologically important diols. Royal Society of Chemistry. [Link]

  • Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. IDEAS/RePEc. [Link]

  • Elastic Constants, Viscosity and Response Time in Nematic Liquid Crystals Doped with Ferroelectric Nanoparticles. ResearchGate. [Link]

  • Ultra-low viscosity liquid crystal materials. Optics Letters. [Link]

  • Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Semantic Scholar. [Link]

  • Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au. [Link]

  • Stimuli responsive chiral liquid crystal phases of phenylboronic acid functionalized rodlike viruses and their interaction with biologically important diols. ResearchGate. [Link]

  • 4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]

  • The influence of 2-acrylamidephenylboronic acid on the phase behaviour of its copolymers with N-isopropylacrylamide in aqueous solution. Polymer Chemistry. [Link]

  • 5CB – Knowledge and References. Taylor & Francis Online. [Link]

  • Fluorination in core-only calamitic liquid crystals: how many and where should they go? Journal of Materials Chemistry C. [Link]

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]

  • Thermodynamic properties of 5CB. ResearchGate. [Link]

  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. White Rose Research Online. [Link]

  • Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

  • Orientational Order Properties in Fluorinated Liquid Crystals from an Optical, Dielectric, and 13C NMR Combined Approach. ACS Publications. [Link]

  • Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. PubMed. [Link]

  • A Detailed Exploration of the Impact of Fluorination on Different Physical Properties in 5O.12 Schiff-based Liquid Crystal: A DFT Approach. ResearchGate. [Link]

  • Probing a Microviscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. The Royal Society of Chemistry. [Link]

  • Liquid crystal displays. White Rose Research Online. [Link]

  • The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Scilit. [Link]

  • Liquid crystal mixtures show great glass-forming properties. EurekAlert!. [Link]

  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

  • Dielectric Anisotropy and optical birefringence calculations in thermotropic liquid crystals. IJARST. [Link]

  • Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. MDPI. [Link]

  • Liquid Crystals for Active Matrix Displays. Scribd. [Link]

  • Dielectric relaxation of some fluorinated bi-cyclohexyl phenyl nematic compounds. Taylor & Francis Online. [Link]

  • High birefringence lateral difluoro phenyl tolane liquid crystals. Taylor & Francis Online. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]

  • Nematic van der Waals Free energy. J. Sci. Res.. [Link]

  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. MDPI. [Link]

  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. [Link]

  • licristal®. Merck Group. [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]

  • Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. Physical Review A. [Link]

  • Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids: Productive Tags with an Expanded Repertoire of Compatible Reactions. ResearchGate. [Link]

  • Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. PMC. [Link]

  • OPTICAL AND DIELECTRIC PROPERTIES OF LIQUID CRYSTALS AND LIQUID CRYSTAL NANOCOMPOSITES. RRI Digital Repository. [Link]

  • Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. Indian Academy of Sciences. [Link]

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Validation

Optimizing Suzuki-Miyaura Couplings: A Comparative Guide to Palladium Catalysts for 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid

For researchers and professionals in drug development and materials science, the synthesis of complex biaryl scaffolds is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the synthesis of complex biaryl scaffolds is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its functional group tolerance and generally mild conditions. However, the efficiency of this reaction is highly dependent on the judicious selection of the palladium catalyst, particularly when dealing with sterically demanding and electronically deactivated substrates.

This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of a challenging substrate: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid . This boronic acid presents a dual challenge: the steric hindrance imposed by the bulky trans-4-pentylcyclohexyl group and the electronic deactivation from the ortho-fluoro substituent. Through a synthesis of literature-derived data on analogous systems and established catalytic principles, this guide will equip you with the knowledge to select the optimal catalyst for achieving high yields and reaction efficiency.

The Challenge: Steric Hindrance and Electronic Deactivation

The structure of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid necessitates a catalyst system that can overcome two significant hurdles. The bulky cyclohexyl group at the para-position and the fluoro group at the ortho-position create a sterically congested environment around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the arylboronic acid, further slowing down the reaction.

Comparative Analysis of Palladium Catalyst Systems

Catalyst System (Precatalyst/Ligand)Key Features & AdvantagesExpected Performance with Challenging SubstratesTypical Conditions
Pd(PPh₃)₄ Widely used, commercially available, and effective for simple substrates.Moderate to Low Yields. Prone to decomposition at higher temperatures. The steric bulk of the substrate can hinder the coordination of the four PPh₃ ligands.Toluene/H₂O, Na₂CO₃, 80-100 °C
PdCl₂(dppf) Air-stable precatalyst with a bidentate phosphine ligand. The wide bite angle of dppf can promote reductive elimination.Good Yields. Often more effective than Pd(PPh₃)₄ for more challenging substrates.Dioxane/H₂O, K₂CO₃, 80-100 °C
Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) Highly active for a broad range of substrates, including sterically hindered and electron-poor partners. Buchwald ligands are designed to be electron-rich and sterically bulky, which facilitates both oxidative addition and reductive elimination.Excellent Yields. Generally considered the state-of-the-art for challenging Suzuki couplings.[1]Toluene or Dioxane, K₃PO₄, RT to 100 °C
Pd-PEPPSI™ Catalysts (e.g., PEPPSI™-IPr) N-Heterocyclic Carbene (NHC) based catalysts. NHCs are strong σ-donors, leading to highly stable and active catalysts. Particularly effective for sterically demanding couplings.[2]Excellent Yields. Often show high turnover numbers and can be used at low catalyst loadings.[2]Dioxane, K₃PO₄ or t-BuOK, RT to 80 °C
Palladacycles Pre-formed, stable catalyst precursors that can be highly active.Good to Excellent Yields. Activity is dependent on the specific palladacycle structure.Toluene or DMF, various bases, 80-120 °C

Expert Insight: For a substrate like 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, conventional catalysts like Pd(PPh₃)₄ are likely to provide suboptimal yields. The combination of steric hindrance and electronic deactivation necessitates a more robust catalytic system. Buchwald-type ligands and NHC-based catalysts are highly recommended for achieving high conversion and yield. The strong σ-donating character and steric bulk of these ligands are crucial for promoting the key steps of the catalytic cycle with challenging substrates.[1][2]

Experimental Workflow & Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid with an aryl bromide, employing a high-performance Buchwald-type catalyst system.

Diagram of the Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents: Aryl Bromide Boronic Acid Pd Precatalyst Ligand Base add_solvent 2. Add Degassed Solvent prep_reagents->add_solvent degas 3. Degas Mixture (e.g., N₂ Purge) add_solvent->degas heat 4. Heat to Reaction Temperature with Stirring degas->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Quench Reaction (e.g., add water) monitor->quench extract 7. Extract with Organic Solvent quench->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_1 Ar-Pd(II)L₂-X OxAdd->PdII_1 Transmetalation Transmetalation PdII_2 Ar-Pd(II)L₂-Ar' Transmetalation->PdII_2 BX B(OH)₂X + Base Transmetalation->BX RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Electron-rich and sterically bulky ligands accelerate this step.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is facilitated by the presence of a base, which activates the boronic acid. For sterically hindered substrates, this step can be particularly challenging.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Ligands with a large bite angle can promote this final step.

Conclusion

The successful Suzuki-Miyaura coupling of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid hinges on the selection of a high-performance palladium catalyst system capable of overcoming the dual challenges of steric hindrance and electronic deactivation. While traditional catalysts may offer some level of conversion, modern catalyst systems, particularly those employing Buchwald-type phosphine ligands or N-heterocyclic carbenes, are strongly recommended for achieving high yields and efficient reaction kinetics. By understanding the principles outlined in this guide and employing the suggested experimental protocols, researchers can confidently approach the synthesis of complex biaryl molecules incorporating this and other challenging substrates.

References

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid

Hazard Analysis: A Structurally-Informed Approach A comprehensive understanding of the potential hazards of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is derived from its key structural features: the phenylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Structurally-Informed Approach

A comprehensive understanding of the potential hazards of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is derived from its key structural features: the phenylboronic acid moiety, the fluorine substituent, and the pentylcyclohexyl group.

  • Phenylboronic Acid Core: Boronic acids as a class of compounds are known to be irritants.[2][3] A Safety Data Sheet for the structurally similar 4-(trans-4-Pentylcyclohexyl)phenylboronic acid indicates that it causes skin and serious eye irritation.[2] Therefore, it is prudent to assume that 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid poses similar, if not enhanced, irritant risks. Ingestion of boronic acids can also be harmful.[3][4][5]

  • Organofluorine Moiety: The presence of a fluorine atom on the phenyl ring necessitates additional caution. Organofluorine compounds can have varied toxicological profiles, and some can be toxic and irritant.[6] The fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and biological interactions.

  • Pentylcyclohexyl Group: This bulky, non-polar group contributes to the compound's overall low water solubility. While not conferring specific toxicity, it can affect how the compound interacts with personal protective equipment and how it should be handled during cleanup and disposal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[7][8] The following table summarizes the recommended PPE for handling 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, with detailed explanations in the subsequent sections.

PPE Category Specific Equipment Protection Against Rationale
Eye and Face Protection Chemical splash goggles and a face shieldEye and face irritation from splashes of the solid or solutions.Boronic acids are known eye irritants.[2] A face shield provides an additional layer of protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Skin irritation and absorption.Prevents direct contact with the skin, which can cause irritation.[2]
Body Protection Laboratory coat, long pants, and closed-toe shoesIncidental skin contact from spills or splashes.Standard laboratory practice to protect skin from chemical exposure.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Inhalation of fine dust particles.Recommended when handling the solid compound outside of a fume hood or when there is a potential for aerosolization.[5]
Eye and Face Protection

Given that the analogous compound, 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, is a known eye irritant, stringent eye protection is mandatory.[2]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in either solid or solution form.[9]

  • Face Shield: A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[10]

Hand Protection

To prevent skin irritation, appropriate hand protection is crucial.[2]

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this compound.[4] Always inspect gloves for any signs of damage before use.

  • Double Gloving: For more extensive manipulations, consider wearing two pairs of gloves.

  • Proper Glove Removal: After handling the compound, remove gloves carefully to avoid contaminating your skin.

Body Protection

Standard laboratory attire provides a fundamental barrier against accidental exposure.

  • Laboratory Coat: A clean, buttoned lab coat should be worn at all times.

  • Appropriate Clothing: Long pants and closed-toe shoes are required to protect the skin on the lower body and feet.[4]

Respiratory Protection

While the compound is a solid, inhalation of fine dust particles should be avoided.

  • Engineering Controls: The primary method for controlling airborne contaminants is the use of a certified chemical fume hood.[11]

  • Respirator: If work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator or higher should be used.[5]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include standard operating procedures for handling and disposal.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Prepare solutions in fume hood handle1->handle2 handle3 Conduct experiment in fume hood handle2->handle3 clean1 Decontaminate work area handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3

Safe Handling Workflow
Spill Management

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large, evacuate the area.

  • Don PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection if the compound is a powder.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a spill kit with an appropriate absorbent.

  • Cleanup: Carefully sweep or wipe up the material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[12][13]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.[14]

  • Segregation: Waste containing 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid should be collected in a separate, clearly labeled, and sealed container.[5]

  • Neutralization: For small residual amounts, it may be possible to neutralize the boronic acid with a dilute basic solution, such as sodium bicarbonate, to form the more water-soluble boronate salt.[4][12] However, this should only be done with the approval of your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: All waste, including contaminated PPE and cleaning materials, should be disposed of through your institution's hazardous waste management program.[5][12]

Adherence to Laboratory Safety Standards

This guide is in alignment with the principles set forth by the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[15][16] It is the responsibility of every researcher to be familiar with their institution's Chemical Hygiene Plan and to follow established safety protocols.[15][17] The "RAMP" framework (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) provides a valuable mental model for approaching all laboratory work.[16][18]

By adhering to these guidelines, researchers can confidently and safely handle 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid, ensuring a secure and productive research environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available from: [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. Available from: [Link]

  • Standard Operating Procedure: Boric Acid. University of Washington. Available from: [Link]

  • Safety. American Chemical Society. Available from: [Link]

  • Safety Guidelines for the Chemistry Professional. American Chemical Society. Available from: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available from: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Available from: [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. Available from: [Link]

  • Fluorine. Princeton University Environmental Health and Safety. Available from: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available from: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available from: [Link]

  • Effective Chemical Safety Guidelines for Safe Handling and Management. EOXS. Available from: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available from: [Link]

  • 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid. BuyChemJapan. Available from: [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Grup Barcelonesa. Available from: [Link]

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